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  • Product: (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
  • CAS: 1609395-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its fundament...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its fundamental properties, outlines a strategic approach to its synthesis, and discusses its potential applications, particularly in the realm of drug discovery and development. The insights provided herein are grounded in established chemical principles and field-proven methodologies.

Executive Summary

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is the salt form of the parent compound, (2-Ethyl-1,3-thiazol-4-yl)methanol. The thiazole ring is a pivotal structural motif in a multitude of biologically active molecules.[1] The introduction of an ethyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring offers a unique combination of lipophilicity and hydrophilicity, making it an attractive building block for medicinal chemistry. The hydrochloride salt form is anticipated to enhance the compound's aqueous solubility and stability, facilitating its use in biological assays and pharmaceutical formulations. This guide will serve as a foundational resource for researchers and professionals working with this and structurally related compounds.

Core Physicochemical Properties

While specific experimental data for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is not extensively available in public literature, we can characterize the free base, (2-Ethyl-1,3-thiazol-4-yl)methanol, and extrapolate the expected properties of its hydrochloride salt.

Properties of the Free Base: (2-Ethyl-1,3-thiazol-4-yl)methanol
PropertyValueSource
CAS Number 937663-77-9
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
SMILES CCC1=NC(=CS1)CO
Topological Polar Surface Area (TPSA) 33.12 Ų
logP (octanol-water partition coefficient) 1.1978
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2
Storage Conditions Sealed in dry, 2-8°C
Predicted Properties of the Hydrochloride Salt

The conversion of the basic thiazole nitrogen to its hydrochloride salt is expected to significantly alter its physical properties.

  • Increased Aqueous Solubility: The ionic nature of the hydrochloride salt will enhance its solubility in water and other polar protic solvents compared to the free base. This is a critical attribute for compounds intended for biological evaluation.

  • Higher Melting Point: Salts generally have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.

  • Improved Stability: The salt form can offer greater stability against degradation, particularly for compounds that may be prone to oxidation or other reactions in their free base form.

Synthesis and Purification

A robust and reproducible synthesis is paramount for obtaining high-purity (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride for research and development purposes. The following sections outline a logical and experimentally sound synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves the formation of the thiazole ring as a key step, followed by the formation of the hydrochloride salt.

G target (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride free_base (2-Ethyl-1,3-thiazol-4-yl)methanol target->free_base HCl addition ester Ethyl 2-ethyl-1,3-thiazole-4-carboxylate free_base->ester Reduction thioamide Propanethioamide ester->thioamide Hantzsch Thiazole Synthesis haloketone Ethyl 2-chloro-3-oxobutanoate ester->haloketone Hantzsch Thiazole Synthesis

Figure 1: Retrosynthetic analysis of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride.
Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages: thiazole ring formation, functional group modification, and salt formation.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Reduction cluster_2 Stage 3: Hydrochloride Salt Formation A Propanethioamide C Ethyl 2-ethyl-1,3-thiazole-4-carboxylate A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 2-ethyl-1,3-thiazole-4-carboxylate E (2-Ethyl-1,3-thiazol-4-yl)methanol D->E LiAlH4 or NaBH4 F (2-Ethyl-1,3-thiazol-4-yl)methanol G (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride F->G HCl in ether or isopropanol

Figure 2: Proposed synthetic workflow for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride.
Detailed Experimental Protocols
3.3.1 Stage 1: Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[2] It involves the reaction of an α-haloketone with a thioamide.

  • Reaction Setup: To a solution of propanethioamide in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

3.3.2 Stage 2: Reduction of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate

The reduction of the ester to the primary alcohol is a standard transformation. A common and effective method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).[3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-ethyl-1,3-thiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2-Ethyl-1,3-thiazol-4-yl)methanol.

3.3.3 Stage 3: Formation of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

  • Salt Formation: Dissolve the purified (2-Ethyl-1,3-thiazol-4-yl)methanol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the hydroxymethyl group, and the thiazole ring proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C=N and C-S stretches of the thiazole ring.

  • Melting Point Analysis: The melting point of the hydrochloride salt should be determined and will serve as an indicator of its purity.

Potential Applications and Future Directions

Thiazole-containing compounds are known to exhibit a wide range of biological activities, and (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride represents a valuable scaffold for further chemical exploration.[1]

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a common feature in many clinically used drugs. The subject compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Areas of interest include:

  • Anticancer Agents: Thiazole derivatives have been investigated for their potential as anticancer agents.[1]

  • Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs.

  • Anti-inflammatory Agents: Certain thiazole-containing compounds have demonstrated anti-inflammatory properties.

Materials Science and Agrochemicals

Beyond pharmaceuticals, thiazole derivatives can find applications in materials science and as agrochemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a promising building block for chemical synthesis and drug discovery. While specific experimental data for the hydrochloride salt is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from the corresponding free base. The methodologies and insights presented here are intended to empower researchers to confidently work with this compound and to explore its full potential in their scientific endeavors.

References

Sources

Exploratory

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride CAS number 937663-77-9

An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (CAS: 937663-77-9) Abstract (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a heterocyclic organic compound featuring a core thiazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (CAS: 937663-77-9)

Abstract

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a heterocyclic organic compound featuring a core thiazole ring, a structural motif of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of the subject compound, including its chemical identity, a proposed, logically derived synthetic pathway based on established chemical literature, detailed experimental protocols, and methods for analytical characterization. The document is intended to serve as a foundational resource for researchers utilizing this molecule as a building block in drug discovery and novel material synthesis.

Compound Identification and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is characterized by the following identifiers and properties. The data for the free base form is primarily sourced from commercial suppliers, while properties of the hydrochloride salt are inferred based on general chemical principles.

PropertyValueSource / Reference
CAS Number 937663-77-9[3]
Synonym(s) 4-Thiazolemethanol, 2-ethyl-, hydrochloride[3]
Molecular Formula C₆H₁₀ClNOSDerived
Molecular Weight 179.67 g/mol Derived
Free Base Formula C₆H₉NOS[3]
Free Base M.W. 143.21 g/mol [3]
SMILES (Free Base) CCC1=NC(=CS1)CO[3]
Purity (Typical) ≥98%[3]
Storage Sealed in a dry environment at 2-8°C[3]

Proposed Synthesis Pathway and Rationale

The proposed pathway involves:

  • Step 1: Hantzsch Thiazole Synthesis to construct the core heterocyclic ring system, yielding an ester intermediate.

  • Step 2: Ester Reduction to form the primary alcohol.

  • Step 3: Salt Formation to produce the final hydrochloride product.

This approach is selected for its reliability, high yields often associated with these reaction types, and the commercial availability of the required starting materials.

Synthesis_Workflow A Propanethioamide + Ethyl 3-bromo-2-oxopropanoate B Ethyl 2-ethyl-1,3-thiazole-4-carboxylate (Intermediate) A->B Hantzsch Synthesis (Cyclocondensation) D (2-Ethyl-1,3-thiazol-4-yl)methanol (Free Base) B->D Ester Reduction 1. C Lithium Aluminum Hydride (LiAlH4) in dry THF C->D Reagent F (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (Final Product) D->F Salt Formation (Acidification) E HCl in Diethyl Ether E->F Reagent

Caption: Proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis. They are designed to be self-validating through in-process checks and clear endpoints.

Protocol: Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate (Intermediate)

This procedure is a classic Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[4]

Rationale: This method is one of the most reliable and versatile for creating substituted thiazole rings. Ethanol is chosen as a solvent for its ability to dissolve both reactants and for its suitable boiling point for this reaction.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add propanethioamide (1.0 eq) and absolute ethanol (100 mL). Stir until the thioamide is fully dissolved.

  • Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise to the solution at room temperature over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester via silica gel column chromatography to yield the pure intermediate.

Protocol: Reduction to (2-Ethyl-1,3-thiazol-4-yl)methanol (Free Base)

This step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to convert the ester to a primary alcohol. This specific protocol is adapted from a similar reduction of a thiazole-4-carboxylate ester.[1]

Rationale: LiAlH₄ is a potent, non-selective reducing agent highly effective for converting esters to primary alcohols. Anhydrous THF is a critical solvent choice as LiAlH₄ reacts violently with protic solvents like water or alcohols. The reaction is conducted at 0°C initially to control the highly exothermic reaction.

Methodology:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the intermediate ester (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction by TLC. The complete consumption of the starting ester spot confirms the reaction's endpoint.

  • Quenching (Critical Step): Carefully quench the reaction by cooling it back to 0°C and adding, sequentially and dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This "Fieser workup" is crucial for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target alcohol, which can be used directly in the next step.

Protocol: Formation of the Hydrochloride Salt

Rationale: The formation of a hydrochloride salt is often performed to improve the crystallinity, stability, and handling characteristics of an amine-containing or basic heterocyclic compound.

Methodology:

  • Dissolution: Dissolve the crude (2-Ethyl-1,3-thiazol-4-yl)methanol from the previous step in anhydrous diethyl ether (50 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The following table outlines the expected results for a successfully synthesized product.

TechniquePurposeExpected Outcome
¹H NMR Structural elucidationProtons corresponding to the ethyl group, the thiazole ring, the methylene bridge, and the hydroxyl group should be present with appropriate chemical shifts and coupling patterns.
¹³C NMR Carbon backbone confirmationSignals corresponding to all 6 unique carbon atoms in the molecule should be observed.
Mass Spec (ESI+) Molecular weight confirmationA peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 144.05 should be prominent.
FT-IR Functional group identificationCharacteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H, C=N, and C-S bonds are expected.
HPLC Purity assessmentA single major peak, indicating ≥98% purity, should be observed using a suitable C18 column and mobile phase (e.g., acetonitrile/water gradient).

Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry. Its presence in numerous approved drugs and clinical candidates underscores its importance as a pharmacophore.

Thiazole_Applications Thiazole Thiazole Core Bioisostere for amide/ester H-bond acceptor Aromatic scaffold A Antimicrobial Agents Thiazole->A B Anti-inflammatory Drugs Thiazole->B C Anticancer Therapeutics Thiazole->C D CNS Stimulants Thiazole->D E Building Block (2-Ethyl-1,3-thiazol-4-yl)methanol E->Thiazole Provides access to this valuable core

Caption: The central role of the thiazole core in medicinal chemistry.

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride serves as a valuable building block for several reasons:

  • Structural Scaffold: It provides a rigid, aromatic core for elaborating more complex molecules.

  • Functional Handles: The primary alcohol is a versatile functional group that can be easily converted into other functionalities (aldehydes, carboxylic acids, ethers, esters) or used in coupling reactions.

  • Modulation of Properties: The 2-ethyl group provides a lipophilic handle that can be varied to tune the pharmacokinetic properties of a lead compound.

Its structural similarity to impurities of known drugs, such as Nizatidine, also makes it a relevant standard for analytical and toxicological studies.[5]

References

  • Kaur, M., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. R., & Naglah, A. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Synthesis method of 2-aminomethyl-thiazole hydrochloride.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazole Compounds

Abstract The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically approved synthetic drugs.[1] This five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically approved synthetic drugs.[1] This five-membered aromatic heterocycle, containing both a sulfur and a nitrogen atom, possesses unique electronic characteristics and structural versatility that make it a focal point in the development of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview of the synthesis of thiazole-based compounds, with a detailed focus on the foundational Hantzsch synthesis. Furthermore, it delineates the strategic workflow for the discovery of novel thiazole derivatives, from library generation and biological screening to lead optimization, offering field-proven insights for researchers, chemists, and drug development professionals.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is an essential structural motif in numerous biologically active molecules. Its significance is underscored by its incorporation into various FDA-approved drugs, highlighting its clinical relevance and therapeutic value.[4] Notable examples include the antiretroviral drug Ritonavir, the anticancer agent Dasatinib, and the antibiotic Cefiderocol.[2][4][5] The stability of the aromatic thiazole ring, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal scaffold for drug design.[6] The versatility of the thiazole core allows for the introduction of various substituents at its C2, C4, and C5 positions, enabling fine-tuning of its physicochemical properties, bioavailability, and selectivity for specific biological targets.[1] This inherent "tunability" is invaluable for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[7]

Synthetic Strategies for Thiazole Ring Construction

The construction of the thiazole ring can be achieved through several synthetic routes. While modern methods, including microwave-assisted and multicomponent reactions, offer advantages in efficiency and sustainability, the Hantzsch thiazole synthesis remains one of the most reliable and widely utilized methods since its discovery in 1887.[6][8][9][10]

The Hantzsch Thiazole Synthesis: Mechanism and Protocol

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[7][8] This method is favored for its operational simplicity, generally high yields, and the stability of the resulting aromatic products.[7]

Causality of the Mechanism: The reaction proceeds through a well-defined, three-step mechanism that ensures the efficient formation of the stable aromatic ring.[7][11]

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone in a classic SN2 reaction. This step is driven by the high nucleophilicity of sulfur and the good leaving group ability of the halide.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting S-alkylated intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This forms a five-membered heterocyclic intermediate, a hydroxythiazoline. This cyclization is entropically favored.[7]

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This step is thermodynamically driven by the formation of the highly stable, aromatic thiazole ring.[7]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline (Cyclized Intermediate) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Thiazole Derivative Intermediate2->Product 3. Dehydration (-H₂O) Drug_Discovery_Workflow A 1. Library Synthesis (e.g., Hantzsch Method) B 2. High-Throughput Screening (HTS) (In-vitro Assays) A->B Diverse Analogs C 3. Hit Identification (Active Compounds) B->C Primary Data D 4. Lead Optimization (SAR Studies) C->D Validated Hits D->B Iterative Design & Rescreening E 5. In-vivo Efficacy & Toxicology Studies D->E Optimized Leads F 6. Preclinical Candidate Selection E->F Safety & Efficacy Data

Sources

Exploratory

In-Silico Modeling of (2-Ethyl-1,3-thiazol-4-yl)methanol: A Fragment-Based Computational Pipeline for Antitubercular Drug Discovery

As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates, the identification of novel pharmacophores with unique mechanisms of action is paramount. (2-Ethyl-1,3-thiazol-4-yl)methanol hydrochloride (CAS 1609395-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates, the identification of novel pharmacophores with unique mechanisms of action is paramount. (2-Ethyl-1,3-thiazol-4-yl)methanol hydrochloride (CAS 1609395-65-4) represents a highly versatile, low-molecular-weight scaffold ideal for Fragment-Based Drug Discovery (FBDD)[1]. While the hydrochloride salt form is utilized in-vitro to enhance aqueous solubility, computational pipelines must strip the counterion to model the active free base, (2-Ethyl-1,3-thiazol-4-yl)methanol, accurately[2].

This technical guide outlines a rigorous, self-validating in-silico workflow designed to optimize this thiazole fragment into a potent lead compound targeting Mtb.

Quantum Mechanical Grounding via Density Functional Theory (DFT)

The Causality of the Method: Before simulating macroscopic protein-ligand interactions, we must establish the intrinsic electronic properties of the thiazole fragment. We employ Density Functional Theory (DFT) using the B3LYP functional and the 6-311G(d,p) basis set. The inclusion of polarization functions (d,p) is a non-negotiable requirement for sulfur-containing heterocycles. It accurately models the expanded electron cloud of the sulfur atom, preventing the overestimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap[3].

A calculated energy gap (ΔE) of approximately 3.72 eV indicates a highly favorable balance between chemical stability and biological reactivity, allowing the fragment to participate in critical hydrogen bonding and π-π stacking interactions within a target protein's active site[3].

Pipeline QM Quantum Mechanics (DFT) Basis: B3LYP/6-311G(d,p) Prep Ligand & Protein Prep Target: HsaA Monooxygenase QM->Prep Optimized Geometry Dock Molecular Docking Grid Box & Affinity Scoring Prep->Dock PDBQT Files MD Molecular Dynamics 100 ns Trajectory Analysis Dock->MD Top Pose ADMET ADMET Profiling Pharmacokinetics & Toxicity MD->ADMET Validated Complex

Fig 1. Sequential in-silico FBDD pipeline for thiazole derivatives.

Target Selection and Molecular Docking Dynamics

The Causality of the Target: Thiazole and structurally related thiadiazole derivatives have recently demonstrated profound efficacy as inhibitors of HsaA monooxygenase, a critical enzyme for cholesterol catabolism in Mtb[4]. By targeting HsaA, we disrupt the pathogen's ability to utilize host cholesterol, effectively starving the bacteria during macrophage infection. Recent computational studies confirm that thiazole-based scaffolds can achieve docking scores exceeding -9.0 kcal/mol against HsaA[4].

The Causality of the Docking Protocol: Molecular docking relies on scoring functions that estimate the free energy of binding. However, these algorithms are prone to false positives if the search space (Grid Box) is poorly defined. By centering the grid box strictly on the coordinates of the native co-crystallized ligand, we force the algorithm to evaluate the fragment only within the biologically relevant active pocket, eliminating irrelevant allosteric noise.

Molecular Dynamics (MD): Validating Temporal Stability

The Causality of the Simulation: Molecular docking provides a static snapshot of binding affinity, which is susceptible to inaccuracies due to rigid receptor backbones. To validate the docking pose, we subject the top-scoring complex to 100 ns Molecular Dynamics (MD) simulations. This introduces explicit solvent, temperature, and pressure. We measure the Root Mean Square Deviation (RMSD) of the ligand-protein complex. An RMSD stabilizing below 0.25 nm confirms that the fragment maintains its binding mode under physiological conditions, rather than being an artifact of the static docking algorithm[4].

ADMET & Pharmacokinetic Profiling

The Causality of Early Profiling: Late-stage attrition in drug development is primarily driven by poor pharmacokinetics. By calculating ADMET properties early, we ensure the fragment adheres to Lipinski's Rule of Five. For (2-Ethyl-1,3-thiazol-4-yl)methanol, the topological polar surface area (TPSA) of 33.12 Ų guarantees excellent membrane permeability, which is critical for penetrating the thick, lipid-rich cell wall of Mycobacterium tuberculosis[2].

Quantitative Data Summaries

Table 1: Physicochemical & ADMET Properties of (2-Ethyl-1,3-thiazol-4-yl)methanol

Property Value Clinical Significance
Molecular Weight 143.21 g/mol Ideal for Fragment-Based Drug Discovery (< 300 Da)
LogP 1.1978 Optimal lipophilicity for oral bioavailability
TPSA 33.12 Ų Excellent cell membrane permeability (< 140 Ų)
H-Bond Donors 1 Low risk of non-specific binding
H-Bond Acceptors 3 Sufficient for target active-site anchoring

| Rotatable Bonds | 2 | High structural rigidity, lowering entropic penalty upon binding |

Data sourced from structural computational chemistry databases[2].

Table 2: Representative DFT Parameters for Thiazole Scaffolds

Quantum Parameter Computed Value Interpretation
HOMO Energy -5.75 eV Strong electron-donating capacity
LUMO Energy -2.03 eV Moderate electron-accepting tendency
Energy Gap (ΔE) 3.72 eV Balanced chemical stability and reactivity

| Dipole Moment | 7.94 Debye | Substantial polarity, favorable for biological interactions |

Data representative of B3LYP/6-311G(d,p) calculations on thiazole derivatives[3].

Standardized In-Silico Workflow (Self-Validating Protocol)

To ensure scientific integrity, the following step-by-step methodology incorporates a mandatory self-validation loop.

Phase 1: Ligand Preparation & QM Optimization

  • Import the SMILES string (CCC1=NC(=CS1)CO) into GaussView.

  • Perform geometry optimization using Gaussian 09/16 at the DFT/B3LYP level with a 6-311G(d,p) basis set[3].

  • Extract the optimized .pdb file and calculate the HOMO-LUMO energy gap to verify chemical stability.

Phase 2: Protein Preparation & The Self-Validation Loop

  • Download the HsaA monooxygenase crystal structure from the Protein Data Bank (PDB).

  • Strip all water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Validation Step (Critical): Extract the native co-crystallized ligand and re-dock it into the prepared protein using the defined Grid Box.

  • Calculate the RMSD between the docked pose and the original crystal pose. Proceed to Phase 3 only if the RMSD is ≤ 2.0 Å.

Validation Native Extract Native Ligand from Crystal Structure Redock Re-dock Native Ligand into Active Site Native->Redock Calc Calculate RMSD (Docked vs Crystal) Redock->Calc Pass RMSD ≤ 2.0 Å Protocol Validated Calc->Pass Fail RMSD > 2.0 Å Adjust Grid/Scoring Calc->Fail Fail->Redock

Fig 2. Self-validating molecular docking protocol via native ligand re-docking.

Phase 3: Fragment Docking & MD Simulation

  • Dock the optimized (2-Ethyl-1,3-thiazol-4-yl)methanol fragment into the validated HsaA active site.

  • Select the pose with the lowest binding energy (ΔG) and export the complex.

  • Import the complex into GROMACS or Desmond. Solvate in a TIP3P water box, neutralize with Na+/Cl- ions, and minimize energy (< 1000 kJ/mol/nm).

  • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 100 ps each.

  • Run a 100 ns production simulation and analyze the resulting RMSD and RMSF (Root Mean Square Fluctuation) trajectories to confirm complex stability[4].

References
  • Zheng, M., Kumar, A., Vishakha, Behl, T., et al. (2025). "In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors." Current Medicinal Chemistry. Available at:[Link]

  • Shinde, R. A., Adole, V. A., & Jagdale, B. S. (2025). "Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor." Chemistry Proceedings, 18(1), 58. Available at:[Link]

Sources

Foundational

The Ascendant Therapeutic Potential of 2-Ethyl-1,3-Thiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2] This guide focuses on a specific, yet profoundly significant, subclass: the 2-ethyl-1,3-thiazole derivatives. The introduction of the ethyl group at the 2-position imparts distinct physicochemical properties that influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This document serves as an in-depth technical resource, navigating the synthetic landscape, elucidating the multifaceted biological activities, and exploring the mechanistic underpinnings of 2-ethyl-1,3-thiazole derivatives.

I. Synthetic Strategies: Crafting the 2-Ethyl-1,3-Thiazole Core

The construction of the 2-ethyl-1,3-thiazole scaffold is predominantly achieved through the venerable Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.[3] However, alternative methodologies have also been explored to access this privileged core.

A. The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

First described by Arthur Hantzsch in 1887, this reaction remains a fundamental and widely employed method for the synthesis of thiazole rings.[3] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-ethyl-1,3-thiazole derivatives, propionthioamide serves as the key building block, providing the C2-ethyl group and the nitrogen and sulfur atoms of the thiazole ring.

The general mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4]

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-phenylethanone) intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack propionthioamide Propionthioamide propionthioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Ethyl-4-aryl-1,3-thiazole intermediate2->thiazole Dehydration EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Thiazole 2-Ethyl-1,3-Thiazole Derivative Thiazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-ethyl-1,3-thiazole derivatives.

Studies have reported IC50 values for various thiazole derivatives against different cancer cell lines, demonstrating their potential as anticancer agents. [5][6]While specific data for 2-ethyl derivatives is still emerging, the broader class of substituted thiazoles shows significant promise. For instance, some novel thiazole derivatives have exhibited potent anticancer activity against human osteosarcoma (SaOS-2) cell lines, with IC50 values in the sub-micromolar range. [7]

Compound Class Cancer Cell Line IC50 (µM) Reference
Imidazo[2,1-b]thiazoles A549 (Lung) 0.78 - 0.92 [2]
Thiazole-chalcone hybrids MDA-MB-231 (Breast) 1.2 - 1.3 [1]

| Thiazolyl-indole carboxamides | MCF-7 (Breast) | 6.10 - 6.49 | [8]|

C. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. [9]Thiazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. [10][11] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Thiazole 2-Ethyl-1,3-Thiazole Derivative Thiazole->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by 2-ethyl-1,3-thiazole derivatives.

Studies have shown that certain thiazole derivatives can significantly block prostaglandin production, a key step in the inflammatory cascade, by specifically inhibiting COX-2. [12]

III. Structure-Activity Relationships and Future Perspectives

The biological activity of 2-ethyl-1,3-thiazole derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antimicrobial activity , the balance of lipophilicity and electronic properties appears to be a key determinant. Simple elongation of the alkyl chain at the 2-position may not necessarily lead to improved activity, suggesting that specific interactions with the microbial target are at play. [13] In the context of anticancer activity , the nature and position of substituents on the thiazole ring and any appended aryl groups significantly influence the inhibitory potency against kinases like EGFR. The presence of hydrogen bond donors and acceptors, as well as the overall molecular conformation, dictates the binding affinity to the target protein.

For anti-inflammatory activity , the substitution pattern on the thiazole ring can confer selectivity for COX-2 over COX-1. The design of derivatives that can fit into the larger active site of COX-2 while being excluded from the narrower channel of COX-1 is a key strategy for developing safer anti-inflammatory drugs.

Future Directions:

The field of 2-ethyl-1,3-thiazole derivatives is ripe for further exploration. Future research should focus on:

  • Expansion of Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes will be crucial for generating diverse libraries of these compounds for biological screening.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Comprehensive SAR Studies: Systematic exploration of the chemical space around the 2-ethyl-1,3-thiazole core will help in identifying key structural features for enhanced potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-like potential.

IV. References

  • Al-Omar, M. A. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9134-9146. [Link]

  • Sultana, N., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-127. [Link]

  • Gualtieri, F. (2014). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. [Link]

  • El-Sayed, W. M., et al. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]

  • Abdelgawad, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1387624. [Link]

  • Chebil, L., et al. (2014). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. Bioorganic & Medicinal Chemistry, 22(15), 4165-4173. [Link]

  • Kumar, A., et al. (2022). Synthetic routes for thiazole analogues. ResearchGate. [Link]

  • Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 20(8), e0308765. [Link]

  • Di Sarno, V., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 26(11), 3122. [Link]

  • Bou-Salah, A., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 13618-13632. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200508. [Link]

  • Sanachai, K., et al. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. RSC Medicinal Chemistry, 12(3), 444-454. [Link]

  • Hantzsch, A. (2002). Hantzsch Ester Synthesis. Molecules, 7(7), 528-533. [Link]

  • Sharma, P., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Molecular Structure, 1292, 136159. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Kuzu, B., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 104-116. [Link]

  • Hassan, A. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]

  • El-Naggar, M., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI. [Link]

  • Kumar, U., et al. (2025). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences, 13(1), 6-18. [Link]

  • El-Naggar, M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1481-1502. [Link]

  • Kianpour, S., et al. (2020). MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. ResearchGate. [Link]

  • Singh, P., et al. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 156-162. [Link]

  • Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13189-13204. [Link]

  • Głowacka, I. E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825. [Link]

  • Tsolaki, E., et al. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(11), 1478. [Link]

  • Bondock, S., & Fouda, A. M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4991. [Link]

  • Osman, O. I., et al. (2021). Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Özdemir, A., et al. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. Marmara Pharmaceutical Journal, 21(3), 654-659. [Link]

  • Khan, A. A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 11(13), 1641-1661. [Link]

  • Borges, F., et al. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Medicina, 55(1), 13. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 26(23), 7381. [Link]

  • Hassan, A. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5894. [Link]

  • Li, J. R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 123-138. [Link]

  • Nguyen, D. K., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. [Link]

  • Chebil, L., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PLoS ONE, 7(5), e37887. [Link]

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Exploratory

The Thiazole Pharmacophore: Electronic Anatomy, Bioisosterism, and Computational Modeling in Drug Discovery

Executive Summary: The Privileged Thiazole Scaffold In medicinal chemistry, the identification of a robust pharmacophore is the linchpin of successful drug design. Among heterocyclic compounds, thiazole—a five-membered,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Thiazole Scaffold

In medicinal chemistry, the identification of a robust pharmacophore is the linchpin of successful drug design. Among heterocyclic compounds, thiazole—a five-membered, π -excessive ring containing a sulfur atom at position 1 and a pyridine-type nitrogen atom at position 3—stands out as a "privileged scaffold"[1]. Its unique ability to engage in diverse non-covalent interactions with biological targets has led to its inclusion in more than 18 FDA-approved drugs and numerous experimental therapeutics[2][3]. This whitepaper dissects the electronic anatomy of the thiazole ring, explores its application as a bioisostere, and provides field-proven, self-validating protocols for both its computational modeling and synthetic realization.

Structural & Electronic Anatomy of the Thiazole Pharmacophore

The pharmacological versatility of thiazole stems directly from its asymmetric electron distribution. The nitrogen atom possesses a lone pair of electrons in an sp2 orbital, functioning as a highly directional hydrogen-bond acceptor[1]. Conversely, the sulfur atom, with its larger atomic radius and polarizability, contributes to the ring's overall lipophilicity. This allows the scaffold to seamlessly integrate into hydrophobic pockets while facilitating unique dipole-dipole or sulfur- π interactions that smaller heterocycles cannot achieve[4].

G T Thiazole Core Pharmacophore N Nitrogen (N3) H-Bond Acceptor T->N Confers S Sulfur (S1) Lipophilicity & Polarizability T->S Confers Pi Pi-Electron Cloud Pi-Pi Stacking / Cation-Pi T->Pi Confers Sub C2, C4, C5 Substitutions Vectorial Growth T->Sub Enables

Caption: Logical mapping of the thiazole ring's structural features to their pharmacophoric roles.

Thiazole as a Bioisostere in Rational Drug Design

Bioisosterism is a cornerstone of lead optimization. By replacing problematic functional groups with the thiazole ring, scientists can improve pharmacodynamics or pharmacokinetics without sacrificing target affinity[5].

  • Benzene/Phenyl Rings: Replacing a highly lipophilic phenyl ring with a thiazole can reduce the overall logP while maintaining aromaticity. For example, replacing the benzene ring in goniofufurone with a thiazole residue yielded a bioisostere that exhibited a staggering 64,474-fold higher antiproliferative activity against MCF-7 breast cancer cells compared to the parent compound[6].

  • Oxazole: Thiazole is a classical bioisostere of oxazole. The substitution of oxygen with sulfur alters the bond angles and increases polarizability, which can stabilize critical interactions (e.g., N⋯S interactions) within kinase active sites like VEGFR-2—an interaction that oxazole cannot mimic[7].

  • Carbonyl Groups: In the development of 5-HT3 receptor antagonists, the thiazole ring has been successfully utilized as a bioisosteric replacement for a carbonyl group, retaining high potency and selectivity while drastically improving metabolic stability against enzymatic reduction[8].

Clinical Validation: FDA-Approved Thiazole Drugs

The translation of thiazole pharmacophores from computational screens to clinical application is evidenced by numerous successes. Table 1 summarizes key quantitative and qualitative data regarding FDA-approved drugs containing this scaffold[1][2][3].

Drug NameTherapeutic ClassTarget / MechanismYear ApprovedKey Pharmacophore Role
Cefiderocol AntibacterialSiderophore cephalosporin2019Enhances penetration into Gram-negative bacteria[2]
Alpelisib AnticancerPI3K inhibitor2019Critical hydrogen bonding in the kinase hinge region[2]
Isavuconazole AntifungalErgosterol synthesis inhibitor2015Triazole prodrug cleavage and target binding[1]
Meloxicam Anti-inflammatoryCOX-2 inhibitor2000Modulates acidity and binds the COX-2 side pocket[1]
Nitazoxanide AntiparasiticPFO enzyme inhibitor2002Electron-withdrawing scaffold for radical formation[1]

Computational Protocol: Ligand-Based Pharmacophore Modeling

To rationally discover novel thiazole derivatives, computational pharmacophore modeling is employed. The following methodology details a self-validating protocol for generating a ligand-based pharmacophore model (e.g., identifying a DDHRR_1 hypothesis for target inhibition)[9][10].

Step-by-Step Workflow
  • Dataset Curation and Preparation:

    • Action: Assemble a dataset of known thiazole-containing active compounds and inactive decoys. Convert 2D SMILES to 3D structures at physiological pH (7.4) using tools like LigPrep.

    • Causality: Biological targets interact with the 3D conformation of the ionized drug. Incorrect protonation states lead to false hydrogen bond donor/acceptor assignments, dooming the model from the start.

  • Conformational Search:

    • Action: Generate up to 1,000 conformers per ligand using a mixed torsional/low-mode sampling algorithm with an energy window of 10 kcal/mol.

    • Causality: Ligands bind in low-energy bioactive conformations. Comprehensive sampling ensures the true bioactive conformation is available for spatial feature alignment.

  • Pharmacophore Feature Extraction:

    • Action: Define chemical features (Hydrogen Bond Acceptor [A], Donor [D], Hydrophobic [H], Ring[R]). Extract common feature hypotheses from the most active compounds (e.g., pIC50​>8.3 )[10].

    • Causality: This isolates the exact spatial arrangement of functional groups strictly necessary for high-affinity target engagement.

  • Model Validation (Self-Validating Step):

    • Action: Screen the generated hypotheses against the test set and a decoy database (e.g., DUD-E)[9]. Calculate the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF).

    • Causality: A model is only valid if it can mathematically distinguish true actives from structurally similar inactive decoys. A high ROC AUC (>0.8) acts as an internal control, validating the model's predictive power before any real-world screening begins.

  • Virtual Screening & ADMET Filtering:

    • Action: Screen commercial libraries using the validated pharmacophore. Filter hits using Lipinski's Rule of Five and reactive toxicity alerts.

Workflow Data 1. Dataset Curation (Actives & Decoys) Conf 2. Conformational Sampling (3D) Data->Conf Feat 3. Feature Extraction (A, D, H, R) Conf->Feat Val 4. Model Validation (ROC & Decoy Screening) Feat->Val Val->Feat Refine if AUC < 0.8 VS 5. Virtual Screening & ADMET Filtering Val->VS

Caption: Step-by-step computational workflow for ligand-based pharmacophore modeling.

Synthetic Methodology: Construction of the Thiazole Core

Once a novel thiazole bioisostere is computationally designed, it must be synthesized. A highly efficient and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide or thiourea[3][4].

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole Derivatives
  • Reagent Preparation:

    • Action: Dissolve the substituted α -bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol[3].

    • Causality: Ethanol serves as a polar protic solvent that stabilizes the polar transition states during the nucleophilic attack, accelerating the reaction kinetics.

  • Condensation and Cyclization:

    • Action: Reflux the mixture at 80°C for 2-4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Causality: Heat provides the activation energy required for the initial nucleophilic attack of the sulfur atom onto the α -carbon, followed by the intramolecular cyclization between the nitrogen and the carbonyl carbon.

  • Neutralization and Precipitation (Self-Validating Step):

    • Action: Cool the mixture to room temperature and neutralize with 10% aqueous sodium carbonate ( Na2​CO3​ ) until pH 7-8 is reached.

    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, yielding the thiazole as a soluble hydrobromide salt. Neutralization converts it to the free base, drastically reducing its aqueous solubility and causing it to precipitate out of solution. The sudden formation of a precipitate acts as an immediate visual validation of successful product formation.

  • Purification:

    • Action: Filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure 2-aminothiazole derivative.

Conclusion

The thiazole ring remains an indispensable pharmacophore in modern drug discovery. By understanding its electronic anatomy and leveraging it as a bioisostere, medicinal chemists can rationally optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Coupled with rigorous computational pharmacophore modeling and robust synthetic protocols, the thiazole scaffold will continue to yield novel therapeutics across oncology, infectious diseases, and beyond.

References

  • Thiazole Ring—A Biologically Active Scaffold - PMC , nih.gov, 2[2]

  • Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem , ctppc.org, 1[1]

  • (PDF) A comprehensive review on thiazole derivatives as multifunctional therapeutics , researchgate.net,4[4]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity | Request PDF - ResearchGate , researchgate.net, 5[5]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed , nih.gov, 6[6]

  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists | Journal of Medicinal Chemistry - ACS Publications , acs.org, 8[8]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... - ResearchGate , researchgate.net, 7[7]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar , sciencescholar.us, 3[3]

  • Full article: Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - Taylor & Francis , tandfonline.com, 9[9]

  • Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors - RSC Publishing , rsc.org, 10[10]

Sources

Protocols & Analytical Methods

Method

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride antimicrobial assay protocol

Application Note & Standardized Protocol: Antimicrobial Evaluation of (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride Executive Summary Thiazole heterocycles are privileged scaffolds in medicinal chemistry, frequently l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standardized Protocol: Antimicrobial Evaluation of (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride

Executive Summary

Thiazole heterocycles are privileged scaffolds in medicinal chemistry, frequently leveraged for their broad-spectrum antimicrobial, antifungal, and anticancer properties[1]. The compound (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride represents a highly functionalized derivative, where the ethyl group at C2 provides lipophilic membrane-anchoring, and the hydroxymethyl group at C4 offers a hydrogen-bonding donor/acceptor site.

Crucially, formulating this compound as a hydrochloride (HCl) salt dramatically alters its physicochemical profile. Free-base thiazoles often require high concentrations of dimethyl sulfoxide (DMSO) for solubilization, which can disrupt bacterial cell envelopes and confound assay results. The HCl salt ensures rapid dissolution in aqueous media, preserving the integrity of the bacterial membrane and ensuring that the observed Minimum Inhibitory Concentration (MIC) is solely attributable to the compound's pharmacodynamics.

Mechanistic Rationale & Experimental Design

As an Application Scientist, designing a robust assay requires anticipating compound behavior in biological matrices. Thiazole derivatives typically exert bactericidal effects via dual mechanisms: the inhibition of DNA gyrase (arresting DNA supercoiling) and the induction of reactive oxygen species (ROS), leading to lipid peroxidation and cell death[2].

Causality in Assay Design:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized. The standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical for stabilizing the outer membrane of Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Variations in these cations can artificially alter the penetration kinetics of the thiazole compound.

  • Sterilization Method: The compound must be filter-sterilized (0.22 µm PTFE) rather than autoclaved. Thermal stress can induce the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, fundamentally altering the molecule's antimicrobial profile.

  • Readout Methodology: Thiazole derivatives can occasionally precipitate in highly concentrated broth or exhibit intrinsic absorbance. To prevent false optical density (OD₆₀₀) readings, this protocol employs Resazurin (Alamar Blue) as a metabolic indicator.

Assay Workflow

Workflow Start Compound Preparation (2-Ethyl-1,3-thiazol-4-YL)methanol HCl Dilution Two-Fold Serial Dilution (96-well microtiter plate) Start->Dilution Aqueous Solvent Inoculum Bacterial Inoculum 0.5 McFarland Standard Inoculum->Dilution 5x10^5 CFU/mL Incubation Incubation 37°C for 18-24 hours Dilution->Incubation Read MIC Determination (Resazurin Metabolic Readout) Incubation->Read MBC MBC Determination (Agar Plating of Clear Wells) Read->MBC No visible growth

Fig 1: Standardized workflow for MIC and MBC determination of thiazole derivatives.

Step-by-Step Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria[1][3].

Phase 1: Preparation of the Antimicrobial Agent
  • Weighing: Accurately weigh 10.0 mg of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride.

  • Solubilization: Dissolve the powder in 1 mL of sterile deionized water to create a 10 mg/mL stock solution. (Note: If slight turbidity persists, add up to 1% DMSO; the HCl salt generally bypasses this need).

  • Filtration: Pass the stock solution through a 0.22 µm PTFE syringe filter into a sterile cryovial.

  • Working Solution: Dilute the stock in CAMHB to achieve a starting concentration of 512 µg/mL.

Phase 2: Inoculum Standardization

The "inoculum effect" is a major source of error. An overly dense bacterial population will falsely elevate the MIC.

  • Select 3-5 morphologically identical colonies from an 18-24 hour agar plate (e.g., S. aureus ATCC 29213).

  • Suspend the colonies in 2 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer.

  • Dilute this suspension 1:150 in CAMHB to yield a final assay inoculum of 1×106 CFU/mL. (Upon adding 50 µL to the 50 µL of compound in the well, the final concentration will be the CLSI-mandated 5×105 CFU/mL).

Phase 3: Microtiter Plate Assembly & Incubation
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well, U-bottom microtiter plate.

  • Add 100 µL of the working compound solution (512 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing to well 10. Discard 50 µL from well 10. (Concentration range: 256 µg/mL to 0.5 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11.

  • Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

Phase 4: Resazurin Addition & Readout
  • After 18 hours, add 10 µL of a 0.015% aqueous resazurin solution to all wells.

  • Incubate for an additional 2-4 hours in the dark.

  • Interpretation: Blue wells indicate inhibition of metabolic activity (dead/inhibited cells). Pink wells indicate active respiration (viable cells). The MIC is the lowest concentration well that remains strictly blue.

Mechanistic Pathway of Thiazole-Induced Cell Death

Mechanism Thiazole (2-Ethyl-1,3-thiazol-4-YL)methanol Target1 DNA Gyrase Inhibition Thiazole->Target1 Target2 ROS Generation Thiazole->Target2 Effect1 DNA Supercoiling Arrest Target1->Effect1 Effect2 Lipid Peroxidation Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Fig 2: Putative antimicrobial signaling and bactericidal pathways of thiazole derivatives.

Quantitative Data Presentation

To determine if the compound is bactericidal or bacteriostatic, the Minimum Bactericidal Concentration (MBC) must be established. This is done by plating 10 µL from all "blue" MIC wells onto Tryptic Soy Agar (TSA). The MBC is the concentration that kills ≥99.9% of the initial inoculum.

An MBC/MIC ratio of ≤4 classifies the compound as bactericidal , whereas a ratio >4 classifies it as bacteriostatic .

Table 1: Representative Quantitative Antimicrobial Profile of Thiazole Derivatives

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClinical Interpretation
Staphylococcus aureus (ATCC 29213)Positive8.016.02Bactericidal
Enterococcus faecalis (ATCC 29212)Positive16.032.02Bactericidal
Escherichia coli (ATCC 25922)Negative32.0128.04Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Negative64.0>256.0>4Bacteriostatic

Note: Gram-negative pathogens typically exhibit higher MICs due to the efflux pump activity and the restrictive permeability of the lipopolysaccharide (LPS) outer membrane.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal controls. Every 96-well plate must act as a self-validating system to ensure data integrity:

  • Well 11 (Growth Control): Contains CAMHB and bacteria, but no compound. Validation: Must turn bright pink, proving the inoculum is viable and the media supports growth.

  • Well 12 (Sterility Control): Contains only CAMHB. Validation: Must remain blue and optically clear, proving the media and handling were aseptic.

  • Solvent Control (Separate row): If DMSO was used (even at <1%), a row containing the highest concentration of DMSO + bacteria must be run. Validation: Must turn pink, proving the solvent itself is not causing the observed bacterial death.

  • Reference Standard: A parallel row utilizing a known antibiotic (e.g., Ciprofloxacin) must be run. Validation: The MIC of the reference must fall within the strict CLSI-defined acceptable limits for the specific ATCC strain tested.

References

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents Source: Frontiers URL: [Link]

  • Title: Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity Source: Taylor & Francis URL: [Link]

Sources

Application

Application Note: In Vitro Cellular Screening Protocol for (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, and Cytotoxicity Profiling Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, and Cytotoxicity Profiling

Scientific Rationale & Causality

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (CAS: 1609395-65-4) is a low-molecular-weight (MW 179.67) heterocyclic building block. Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres to target the hinge region of kinases (such as IRAK4 or Receptor Tyrosine Kinases) and GPCRs .

Because this compound is a fragment rather than a fully optimized lead, its baseline binding affinity is typically in the high micromolar to low millimolar range. This fundamental physicochemical reality dictates our experimental design: cellular assays must accommodate unusually high compound concentrations (up to 5 mM) .

The Causality of Experimental Choices
  • Salt Form Dynamics: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base . However, dissolving high concentrations of an HCl salt in unbuffered culture media can cause a rapid drop in pH. This localized acidification can induce artefactual cell death, leading to false-positive cytotoxicity. Causality: We mandate the use of HEPES-buffered media to neutralize proton release and maintain physiological pH (7.4).

  • Vehicle Control Limits: To reach millimolar screening concentrations, the compound must be dissolved in DMSO. Causality: Mammalian cells exhibit DMSO toxicity above 0.5% (v/v). The protocol strictly caps final DMSO concentrations at 0.5%, requiring highly concentrated stock solutions.

Physicochemical Profiling

Before initiating cell culture, it is critical to understand the physical constraints of the test article.

Table 1: Compound Properties & Experimental Implications

ParameterValueCausality / Experimental Implication
Compound Name (2-Ethyl-1,3-thiazol-4-YL)methanol HClTarget fragment for FBDD screening.
CAS Number 1609395-65-4Identifies the specific hydrochloride salt form.
Molecular Weight 179.67 g/mol Low MW requires high-concentration (mM) screening.
H-Bond Donors/Acceptors 1 / 3Favorable for aqueous solubility post-DMSO dissolution.
Predicted LogP ~1.2Good membrane permeability; low risk of lipophilic trapping.

Experimental Workflow & Logic

The following workflow is designed for evaluating the thiazole fragment in THP-1 human monocytes, a standard model for evaluating immune-kinase (e.g., IRAK4) modulators .

FBDD Frag Thiazole Fragment (CAS: 1609395-65-4) HighConc High-Concentration Treatment (0.1 - 5 mM) Frag->HighConc Tox Cytotoxicity Counter-Screen (CellTiter-Glo) HighConc->Tox Viability Check Target Target Engagement (Biochemical/Cellular) HighConc->Target Efficacy Check Hit Hit Validation & SAR Expansion Tox->Hit If Non-Toxic Target->Hit If Active

Fig 1: Fragment-based cellular screening workflow for thiazole derivatives.

Self-Validating Experimental Protocols

A robust protocol must prove its own validity during execution. This setup utilizes a self-validating matrix: if the internal controls fail, the assay immediately flags the data as invalid, preventing the progression of false artifacts.

Protocol A: Compound Reconstitution
  • Desiccation: Equilibrate the vial of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride to room temperature in a desiccator for 30 minutes before opening. Why? HCl salts are highly hygroscopic; ambient moisture absorption will alter the molarity of your stock.

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to create a 1 M stock solution . Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into 10 µL volumes in amber light-blocking tubes to prevent photo-degradation. Store at -80°C.

Protocol B: Cell Culture & Treatment Matrix
  • Media Preparation: Supplement RPMI-1640 media with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 25 mM HEPES . Why? HEPES provides the necessary buffering capacity to neutralize the acidic shift caused by the high-concentration HCl salt.

  • Cell Seeding: Seed THP-1 cells at a density of 1 × 10^4 cells/well in a solid-white 96-well plate (for luminescence readout). Total volume: 90 µL/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10X intermediate dilution series in HEPES-buffered media. Add 10 µL of the 10X compound to the 90 µL of cells.

    • Test range: 100 µM, 500 µM, 1 mM, 2.5 mM, 5 mM.

AssaySetup Plate 96-Well Plate Seeding Control Internal Controls (DMSO & Staurosporine) Plate->Control Test Thiazole Gradient (Log-scale doses) Plate->Test Readout Luminescence Readout Control->Readout Validate Test->Readout Measure

Fig 2: Self-validating plate layout logic ensuring assay reliability.

Protocol C: Viability Assay & System Validation

To ensure the thiazole compound is not acting as a pan-assay interference compound (PAINS) or a generic cytotoxin, viability must be quantified.

  • Reagent Addition: After 48 hours of compound exposure, equilibrate the plate and CellTiter-Glo® (CTG) reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Table 2: Self-Validating Plate Layout & Quality Control Metrics

Well TypeContentPurposeValidation Metric (Self-Validation)
Background Media + CTG ReagentEstablishes baseline noise.Signal must be < 5% of Negative Control.
Negative Control Cells + Media + 0.5% DMSOEstablishes 100% viability baseline.Used to calculate the Z'-factor.
Positive Control Cells + Media + 10 µM StaurosporineInduces near 100% cell death.Ensures assay detects toxicity (Z' > 0.5 ).
Test Article Cells + Media + ThiazoleMeasures compound-specific toxicity.Valid only if Z' > 0.5 and Background is low.

Data Interpretation Rule: Before analyzing the efficacy of the (2-Ethyl-1,3-thiazol-4-YL)methanol derivative, calculate the Z'-factor using the Positive and Negative controls. If the Z'-factor is below 0.5, the assay is compromised (likely due to edge effects or pipetting errors) and the data must be discarded. This is the cornerstone of a self-validating protocol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16494965, (2-Ethyl-1,3-thiazol-4-yl)methanol." PubChem,[Link].

  • World Intellectual Property Organization. "WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs (IRAK4 Inhibition).
Method

Application Note: In Vitro Biophysical and Cellular Evaluation of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Application Focus: Fragment-Based Drug Discovery (FBDD), Target Engagement, and Lead Optimization. Executive Summary & Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Application Focus: Fragment-Based Drug Discovery (FBDD), Target Engagement, and Lead Optimization.

Executive Summary & Scientific Rationale

(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a low-molecular-weight heterocyclic compound frequently utilized as a pharmacophore building block in Fragment-Based Drug Discovery (FBDD)[1]. The thiazole core provides excellent hydrogen-bonding capabilities (via nitrogen and sulfur) and π−π stacking opportunities, while the hydroxymethyl group serves as an ideal synthetic vector for "fragment growing" during hit-to-lead optimization[1].

In FBDD, fragments typically exhibit low binding affinities ( KD​ in the μM to mM range) but high ligand efficiency[2]. Therefore, standard biochemical assays often fail to detect their interactions. Instead, highly sensitive biophysical methods such as the Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR) are required[3]. The use of the hydrochloride salt form of this thiazole derivative is highly strategic: it drastically improves aqueous solubility, allowing researchers to screen the compound at the high concentrations (1–5 mM) necessary to detect weak initial binding events without inducing solvent (DMSO) toxicity or artifactual aggregation[4].

Table 1: Physicochemical Profile & Screening Parameters
Property / ParameterValue / DescriptionRationale in FBDD
Chemical Formula C₆H₁₀ClNOSLow molecular weight (ideal for fragments).
Molecular Weight 179.67 g/mol [4]Highly efficient binding per heavy atom.
LogP (Predicted) ~1.20[5]Favorable lipophilicity; low risk of non-specific binding.
H-Bond Donors/Acceptors 1 / 3[5]Promotes specific target engagement.
Primary Screening Conc. 0.5 mM – 5.0 mMHigh concentration needed to detect weak KD​ [6].
Solubility Advantage High (HCl Salt)[4]Minimizes DMSO concentration in assay buffers.

Experimental Workflows & Logic

To rigorously validate (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride as a viable starting point for drug development, a self-validating, three-tier screening cascade is employed.

FBDD_Workflow A Target Protein Preparation B Primary Screen: TSA / DSF A->B Add Thiazole Fragment C Orthogonal Validation: SPR Kinetics B->C ΔTm > 0.5°C D In Vitro ADME & Cytotoxicity C->D KD Determination E Lead Optimization (Fragment Growing) D->E Favorable Profile

Caption: Fragment-Based Drug Discovery (FBDD) biophysical screening cascade for thiazole derivatives.

Protocol A: Primary Target Engagement via Thermal Shift Assay (TSA)

Causality & Logic: Proteins exist in a thermodynamic equilibrium between folded and unfolded states. When a fragment binds to the natively folded protein, it energetically couples ligand binding to protein denaturation, stabilizing the folded state[2]. This stabilization requires more thermal energy to unfold the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ ). TSA (or Differential Scanning Fluorimetry) is selected as the primary screen because it is label-free, high-throughput, and highly sensitive to weak fragment interactions[7].

Materials:

  • Recombinant target protein (0.5 – 2.0 mg/mL).

  • SYPRO Orange dye (5000× stock in DMSO)[7].

  • (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (100 mM aqueous stock).

  • Real-time PCR system (e.g., QuantStudio or LightCycler).

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the pH is stable across the temperature gradient.

  • Dye Preparation: Dilute SYPRO Orange to a 50× working solution in the assay buffer. Note: SYPRO Orange fluoresces upon binding to hydrophobic regions exposed during protein unfolding[7].

  • Reaction Assembly (20 µL total volume):

    • Add 1–5 µM of target protein.

    • Add 1 µL of 50× SYPRO Orange (final concentration 2.5×).

    • Add (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride to a final concentration of 1 mM and 5 mM.

    • Include a vehicle control (buffer matching the compound's solvent).

  • Thermal Ramping: Seal the 96-well or 384-well PCR plate. Centrifuge at 1000 × g for 1 minute to remove bubbles. Program the RT-PCR machine to ramp from 25°C to 95°C at a rate of 1°C/minute[7].

  • Data Acquisition: Record fluorescence using the ROX or custom filter (excitation ~470 nm, emission ~570 nm).

  • Analysis: Plot the first derivative of the fluorescence curve to identify the Tm​ . A positive hit is defined as a dose-dependent ΔTm​≥0.5∘C compared to the vehicle control[2].

Protocol B: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Causality & Logic: While TSA confirms binding, it does not provide affinity ( KD​ ) or kinetic rates ( kon​ , koff​ ). SPR is utilized as an orthogonal validation tool. Because fragments have low molecular weights, the refractive index change upon binding is minimal. Therefore, high-density target immobilization and rigorous solvent correction are mandatory[3][8]. Furthermore, fragments typically exhibit rapid association and dissociation, resulting in "square" sensorgrams; thus, steady-state affinity models are used rather than kinetic fitting[8].

SPR_Logic S1 1. Baseline (Buffer Flow) S2 2. Association (Fragment Injection) S1->S2 kon S3 3. Steady State (Equilibrium) S2->S3 Saturation S4 4. Dissociation (Buffer Wash) S3->S4 koff S5 5. Regeneration (Optional for Fragments) S4->S5 S5->S1 Next Cycle

Caption: Surface Plasmon Resonance (SPR) kinetic cycle for fragment binding analysis.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling.

  • Target Immobilization: Immobilize the target protein to a high density (typically 3000–5000 Response Units, RU) to maximize the signal-to-noise ratio for the 179.67 Da fragment[3]. Quench unreacted esters with 1 M ethanolamine.

  • Solvent Correction Calibration: Even with the aqueous solubility of the HCl salt, if DMSO is used as a co-solvent for library screening, prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches[8].

  • Multi-Cycle Kinetics:

    • Prepare a 10-point dose-response series of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride ranging from 10 µM to 2 mM[6].

    • Inject compounds at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

    • Contact time: 30–60 seconds (sufficient for fragments to reach equilibrium).

    • Dissociation time: 60 seconds. Note: Fragments usually dissociate completely in running buffer, negating the need for harsh regeneration steps[6].

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Plot the equilibrium responses ( Req​ ) against compound concentration and fit to a 1:1 steady-state affinity model to calculate the KD​ [6].

Protocol C: In Vitro Cytotoxicity Profiling (HepG2)

Causality & Logic: Before a fragment is advanced into a resource-intensive "fragment growing" chemistry campaign, it must be devoid of inherent, non-specific cellular toxicity. The HepG2 (human liver carcinoma) cell line is standard for assessing baseline hepatotoxicity. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) because it directly measures cellular metabolic activity, providing a highly sensitive readout of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a white, opaque-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (from 1 µM to 1 mM) in culture media. Add 100 µL of the compound-containing media to the wells. Include a vehicle control and a positive toxicity control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Lysis & Measurement: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. A structurally sound fragment should ideally exhibit an IC₅₀ > 500 µM, indicating a clean toxicity profile suitable for lead optimization.

References

  • National Institutes of Health (PMC). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Retrieved from:[Link][7]

  • PLOS One. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. Retrieved from:[Link][8]

  • National Institutes of Health (PMC). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. Retrieved from:[Link][6]

  • IntechOpen. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Retrieved from:[Link][2]

  • Harvard DASH. Can In-Silico Computational Virtual Screening of Fragment Libraries Model In-Vitro Biophysical Screening Methods. Retrieved from: [Link][3]

  • Royal Society of Chemistry (RSC). CHAPTER 8: Fragment-Based Discovery of Antibacterials. Retrieved from:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thiazole False Positives

Welcome to the Assay Interference Support Center. Thiazole compounds—particularly 2-aminothiazoles—are notorious "frequent hitters" in high-throughput screening (HTS) and are often classified as Pan-Assay Interference Co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Interference Support Center. Thiazole compounds—particularly 2-aminothiazoles—are notorious "frequent hitters" in high-throughput screening (HTS) and are often classified as Pan-Assay Interference Compounds (PAINS)[1]. While the thiazole scaffold is a privileged structure in drug discovery, it is highly prone to generating false positives through colloidal aggregation, reporter enzyme inhibition, and redox reactivity[2].

This guide provides researchers and drug development professionals with the mechanistic causality behind these artifacts and self-validating protocols to triage them.

Diagnostic Workflow: Triaging a Thiazole Hit

Before advancing a thiazole hit to secondary screening, run it through the following diagnostic decision tree to rule out common interference mechanisms[2].

TriageWorkflow Hit Thiazole Hit Identified Agg Detergent Screen (0.01% Triton X-100) Hit->Agg AggFP Colloidal Aggregator (False Positive) Agg->AggFP IC50 shifts >5-fold Luc Luciferase Counter-Screen (Recombinant FLuc) Agg->Luc IC50 remains stable LucFP Reporter Inhibitor (False Positive) Luc->LucFP Inhibits FLuc directly Redox Thiol Reactivity Screen (+/- TCEP/DTT) Luc->Redox No FLuc interference RedoxFP Covalent Modifier (False Positive) Redox->RedoxFP Activity lost with TCEP Valid Validated Hit Proceed to Orthogonal Redox->Valid Activity remains stable

Diagnostic workflow for triaging thiazole-based hits to eliminate false positives.

Troubleshooting Guide 1: Colloidal Aggregation

Q: My thiazole hit shows excellent potency in my primary biochemical assay, but completely loses activity when I change the assay buffer. Is it an aggregator?

The Causality: At micromolar concentrations, many fragment-sized3[3]. These colloids are highly surface-active and non-specifically adsorb target proteins, leading to partial unfolding and loss of enzymatic activity. Because this is a physical sequestration rather than a specific lock-and-key binding event, the inhibition is highly sensitive to non-ionic detergents and physical removal[4].

Protocol: Detergent & Centrifugation Counter-Screen (Self-Validating)

This protocol uses a dual-pronged approach to disrupt and physically remove aggregates[5].

  • Buffer Preparation: Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% to 0.1% Triton X-100 (or Triton X-114).

  • Incubation: Plate the target enzyme and the thiazole compound (at 5x its apparent IC₅₀ concentration) in both buffers. Incubate for 30 minutes at room temperature to allow colloids to form.

  • Centrifugation (Spin-Down): Centrifuge a parallel set of the detergent-free samples at 15,000 x g for 20 minutes to pellet any colloidal aggregates[4]. Transfer the supernatant to a new plate.

  • Readout: Add substrate to all plates and measure enzymatic activity.

  • Self-Validation Check: Include a known aggregator (e.g., tetraiodophenolphthalein) as a positive control. If the spin-down and detergent successfully restore enzyme activity for the control, the system is validated. A true hit will maintain its IC₅₀ across all conditions.

Troubleshooting Guide 2: The Luciferase Paradox

Q: My cell-based reporter assay shows massive gene upregulation, but orthogonal label-free assays show no target engagement. What is happening?

The Causality: Firefly luciferase (FLuc) catalyzes the oxidation of D-luciferin to emit light. Structurally, 6[6]. Consequently, many thiazole compounds act as competitive inhibitors of the FLuc active site[7]. In a cell-based reporter assay, FLuc is highly unstable and rapidly degraded by cellular proteases. When a thiazole inhibitor binds FLuc inside the cell, it thermodynamically stabilizes the enzyme, protecting it from proteolysis[6]. This drastically increases the intracellular half-life of FLuc. When the assay is read (by lysing cells and adding a massive excess of luciferin that outcompetes the inhibitor), the stabilized FLuc produces a massive increase in luminescence, falsely appearing as a positive biological response[6].

LuciferaseParadox Thiazole Thiazole Compound FLuc Firefly Luciferase (FLuc) Thiazole->FLuc Competitive Binding (Luciferin Mimic) Stabilize Enzyme Stabilization (Reduced Proteolysis) FLuc->Stabilize Protects from Degradation Signal Paradoxical Luminescence Increase Stabilize->Signal Net Signal Gain (False Positive)

Mechanism of paradoxical luminescence increase by thiazole inhibitors.

Protocol: FLuc Counter-Screen
  • Recombinant Assay: Obtain recombinant Firefly Luciferase (e.g., lucPpy) and D-luciferin substrate[8].

  • Direct Incubation: Incubate the thiazole hit directly with recombinant FLuc in a biochemical buffer (in the absence of cells or the actual biological target).

  • Measurement: Measure luminescence kinetics over 20 minutes.

  • Self-Validation Check: Include a known FLuc inhibitor (e.g., resveratrol) as a positive control. If your thiazole inhibits recombinant FLuc, any "positive" signal in your cell-based FLuc assay is an artifact. Switch to an orthogonal reporter system (e.g., Renilla luciferase)[6].

Troubleshooting Guide 3: Redox and Thiol Reactivity

Q: My compound inhibits multiple unrelated enzymes that all feature catalytic cysteines. Is it non-specifically reactive?

The Causality: Thiazoles can undergo redox cycling (generating reactive oxygen species like H₂O₂) or act as electrophiles that covalently modify active-site thiols (cysteine residues)[3].

Protocol: Thiol Reactivity Reversibility Assay
  • Buffer Setup: Prepare the biochemical assay buffer with and without a strong reducing agent (1 mM TCEP). Note: TCEP is preferred over DTT to avoid spectral interference in fluorimetric readouts[3].

  • Pre-incubation: Pre-incubate the target enzyme with the thiazole compound for 1 hour.

  • Reversal Phase: To half of the inhibited samples, add 1 mM TCEP and incubate for an additional 30 minutes.

  • Readout: Measure enzyme activity across all conditions.

  • Self-Validation Check: Include a known irreversible covalent modifier (e.g., a Michael acceptor) and a known reversible non-covalent binder. If TCEP fails to reverse the Michael acceptor but successfully reverses the non-covalent binder, the assay is validated. If your thiazole's inhibition is reversed by TCEP, it is forming reversible covalent bonds with active-site thiols[3].

Quantitative Indicators of Thiazole False Positives

Use the following table to benchmark your troubleshooting results and definitively classify false positives.

Interference MechanismAssay / Control ConditionTest ConditionFalse Positive Quantitative Indicator
Colloidal Aggregation 0% Triton X-1000.01% - 0.1% Triton X-100IC₅₀ rightward shift > 5-fold
Colloidal Aggregation Pre-spin (Homogeneous)Post-spin (Supernatant)> 80% loss of inhibitory activity
Thiol Reactivity No Reducing Agent+ 1 mM TCEP or DTTComplete restoration of enzyme activity
Luciferase Inhibition FLuc Reporter AssayRenilla Reporter AssaySignal present in FLuc, absent in Renilla
Spectral Quenching Fluorophore aloneFluorophore + Thiazole> 20% reduction in baseline fluorescence
Frequently Asked Questions (FAQs)

Q: Are all thiazoles considered PAINS? A: No, but 2-aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their high hit rates across diverse targets[1]. However, not all thiazoles are artifacts; careful counter-screening is required to separate true hits from chemical con artists.

Q: Can thiazoles cause spectral interference in fluorescence assays? A: Yes. Many thiazole derivatives exhibit autofluorescence or act as fluorescence quenchers[2]. You must measure the compound's absorbance at the exact excitation and emission wavelengths of your fluorimetric assay to rule out spectral false positives[3].

References
  • Benchchem. "Technical Support Center: Interpreting Unexpected Results in Biological Assays with Thiazole Compounds".
  • ACS Medicinal Chemistry Letters. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?".
  • PMC. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?".
  • PMC.
  • ResearchGate.
  • PMC - NIH. "Inhibitor bias in luciferase-based luminescence assays".
  • Journal of Medicinal Chemistry. "False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase".
  • ResearchGate. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?".
  • ACS Central Science. "The Ecstasy and Agony of Assay Interference Compounds".

Sources

Optimization

Common issues in the synthesis of thiazole derivatives

Welcome to the . Thiazole derivatives are privileged scaffolds in drug discovery, heavily featured in FDA-approved therapeutics ranging from antimicrobial agents to antineoplastic drugs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . Thiazole derivatives are privileged scaffolds in drug discovery, heavily featured in FDA-approved therapeutics ranging from antimicrobial agents to antineoplastic drugs. While the classical Hantzsch thiazole synthesis remains the foundational method for constructing this 1,3-azole ring, researchers frequently encounter bottlenecks related to regioselectivity, thioamide degradation, and poor atom economy.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and green chemistry optimizations to ensure high-yield, high-purity syntheses.

Diagnostic Decision Tree

Before altering your reaction parameters, use the diagnostic workflow below to identify the root cause of common synthesis failures.

ThiazoleDiagnostics Start Issue: Low Yield or Impure Thiazole? Q1 Are multiple regioisomers present in NMR? Start->Q1 Q2 Is the thioamide starting material degrading? Start->Q2 Q3 Is the reaction excessively slow (>4h)? Start->Q3 Warn Check for over-halogenated ketone precursors. Start->Warn A1 Acidic conditions promote 2-imino-2,3-dihydrothiazoles. Switch to neutral solvent. Q1->A1 Yes A2 Thioamides hydrolyze in acid. Use base-catalyzed or strictly neutral conditions. Q2->A2 Yes A3 Adopt Microwave (180W) or Ultrasonic irradiation to accelerate cyclization. Q3->A3 Yes

Fig 1. Diagnostic decision tree for troubleshooting common Hantzsch thiazole synthesis issues.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of isomers instead of the pure 2-(N-substituted amino)thiazole? A1: The regioselectivity of the Hantzsch thiazole synthesis is heavily dictated by the pH of the reaction medium. When reacting α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent, the reaction exclusively yields the desired 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions (e.g., 10M HCl in ethanol), the mechanistic pathway diverges. The protonation states alter the nucleophilicity of the thiourea nitrogens, leading to a complex mixture of the desired product and 3-substituted 2-imino-2,3-dihydrothiazoles ()[1]. Causality & Solution: The acid catalyzes an alternative ring-closure trajectory. To prevent this, strictly avoid acidic additives and utilize neutral solvents like absolute ethanol or DMF. If your α-haloketone generates excess HX during the reaction, consider adding a mild, non-nucleophilic base scavenger.

Q2: My thiobenzamide starting material is degrading, resulting in yields below 20%. How can I prevent this? A2: Thiobenzamide and similar thioamides are highly susceptible to hydrolysis in acidic environments. When heated in the presence of the hydrohalic acid byproduct generated during the initial stages of the Hantzsch cyclization, the thioamide degrades before it can fully react with the α-haloketone, plummeting yields to as low as 18–20% ()[2]. Causality & Solution: The C=S bond is activated by protons, making the carbon highly electrophilic and prone to attack by ambient moisture. To troubleshoot, shift to a neutral or slightly basic protocol. For instance, running the reaction in dioxane at 60 °C with a stoichiometric amount of triethylamine, or using a DMF/KOH system, will neutralize the generated acid and preserve the thioamide[2].

Q3: The conventional Hantzsch synthesis takes hours and gives moderate yields. How can I optimize this workflow? A3: Conventional thermal heating often leads to prolonged reaction times (3–6 hours) and promotes side reactions like dehalogenation or oxazole formation. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) or ultrasonic irradiation drastically alters the reaction kinetics. Causality & Solution: Microwave irradiation provides direct, instantaneous volumetric heating. For example, reacting acetylacetone, N-bromosuccinimide (NBS), and thiourea in PEG-400 under microwave irradiation (180 W for 5 minutes) yields 2-amino-4-methyl-5-substituted thiazoles at 96%–97% efficiency ()[3]. Alternatively, using ultrasonic irradiation with a reusable silica-supported tungstosilicic acid catalyst at room temperature can reduce reaction times to 2 hours while achieving up to 90% yield ().

Q4: I am observing significant dehalogenation of my α-haloketone. What causes this? A4: Dehalogenation occurs when the sulfur nucleophile attacks the halogen atom (halogenophilic attack) rather than the α-carbon, leading to the reduction of the haloketone and oxidation of the sulfur species[2]. Causality & Solution: This is exacerbated by highly polarizable halogens (iodides > bromides > chlorides) and sterically hindered α-carbons. To mitigate this, ensure your α-haloketone is freshly purified to remove free radical initiators, and consider switching from an α-bromoketone to an α-chloroketone. While chlorides are poorer leaving groups, they are significantly less prone to halogenophilic attack.

Standardized Experimental Protocols

Protocol A: Highly Regioselective Neutral Hantzsch Synthesis

This protocol is designed to eliminate the formation of 2-imino-2,3-dihydrothiazole regioisomers by maintaining strict neutral conditions.

  • Preparation: Dissolve 10 mmol of the purified α-bromoketone in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen as a neutral, protic solvent that stabilizes the transition state without introducing hydronium ions that skew regioselectivity.

  • Addition: Add 10 mmol of N-substituted thiourea in small portions under continuous stirring.

  • Cyclization: Reflux the mixture at 80 °C for 3 to 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active α-bromoketone spot (typically Rf​ ~0.7) completely disappears, replaced by a lower Rf​ spot corresponding to the more polar thiazole.

  • Workup: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3​ . Causality: Neutralization deprotonates the intermediate thiazolium salt, driving the equilibrium toward the free base and facilitating precipitation.

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol. Self-Validation Check: Run a 1H NMR (in CDCl3​ or DMSO- d6​ ). A sharp singlet at δ 6.5–7.0 ppm confirms the presence of the C5-H proton of the pure 2-(N-substituted amino)thiazole, verifying absolute regioselectivity[1].

Protocol B: Microwave-Assisted Green Synthesis in PEG-400

This protocol utilizes green chemistry principles to drastically reduce reaction time and improve atom economy.

MicrowaveWorkflow Step1 1. Mix Reagents (Ketone + NBS + Thiourea) Step2 2. Add Green Solvent (PEG-400) Step1->Step2 Step3 3. Microwave Irradiation (180W, 5 min) Step2->Step3 Step4 4. Ice Water Quench & Precipitation Step3->Step4 Step5 5. Filtration & Validation (NMR/TLC) Step4->Step5

Fig 2. Workflow for the microwave-assisted green synthesis of thiazole derivatives.

  • Reagent Mixing: In a microwave-safe vessel, combine 10 mmol of active methylene ketone, 10 mmol of N-bromosuccinimide (NBS), and 10 mmol of thiourea.

  • Solvent Addition: Add 15 mL of Polyethylene Glycol 400 (PEG-400). Causality: PEG-400 has a high dielectric constant, making it an excellent microwave absorber. It translates electromagnetic energy into thermal energy instantaneously, bypassing the thermal conductivity limits of conventional heating[3].

  • Irradiation: Subject the mixture to microwave irradiation at 180 W for 5 minutes.

  • Quenching: Pour the hot mixture into 50 mL of crushed ice water. Self-Validation Check: The sudden drop in solvent polarity forces the hydrophobic thiazole derivative to precipitate immediately, effectively self-purifying the product from the highly water-soluble PEG-400 and unreacted thiourea.

  • Isolation: Filter the solid, wash with cold water, and dry under a vacuum. Yields typically exceed 95%[3].

Quantitative Data Comparison

The following table summarizes the kinetic and yield differences across various thiazole synthesis methodologies, allowing for rapid protocol selection based on your laboratory's capabilities.

Synthesis MethodCatalyst / AdditiveSolventTemp / PowerAvg. Reaction TimeExpected YieldPrimary Advantage
Conventional Hantzsch None (Neutral)Ethanol80 °C (Reflux)3.5 – 6 hours65% – 75%High regioselectivity for 2-aminothiazoles
Acidic Hantzsch 10M HClEthanol80 °C20 minutes~73% (Mixed)Rapid, but yields mixed regioisomers
Ultrasonic Irradiation Silica-Tungstosilicic AcidSolvent-free / EtOHRoom Temp2 hours79% – 90%Reusable catalyst, mild conditions
Microwave-Assisted NonePEG-400180 W5 minutes96% – 97%Ultra-fast kinetics, green solvent
Microwave-Assisted NoneDMF200 W (40 °C)2 hours55% – 92%High solubility for complex precursors

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643. URL:[Link]

  • Patel, et al. "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives." Journal of Heterocyclic Chemistry (2023). URL:[Link]

  • Safaei-Ghomi, J., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules (2017). URL:[Link]

  • "A Systematic Review On Thiazole Synthesis And Biological Activities." Kuey (2023). URL:[Link]

Sources

Troubleshooting

Interpreting unexpected results with (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

Welcome to the technical support center for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this versatile heterocyclic building block. As your virtual application scientist, I will provide in-depth, field-proven insights to help you interpret your results and optimize your synthetic routes.

Part 1: Troubleshooting Unexpected Experimental Outcomes

This section addresses specific issues you might encounter in a direct question-and-answer format. We will explore the causality behind these challenges, moving beyond simple procedural steps to understand the underlying chemistry of the thiazole ring system.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction using (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride has resulted in a disappointingly low yield, or in some cases, complete failure to form the product. What are the most common culprits and how can I systematically troubleshoot this?

Answer: A low or non-existent yield is a common frustration in synthesis. The issue can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the workup procedure. The hydrochloride form of this starting material adds specific considerations that must be addressed.

Causality Analysis:

  • Reagent Integrity: The starting material is a hydrochloride salt. This means the basic nitrogen atom of the thiazole ring is protonated. If your reaction requires this nitrogen to act as a nucleophile or a base, it must first be deprotonated. Failure to add a suitable base, or using an insufficient amount, is a frequent cause of reaction failure. Furthermore, like many complex organic molecules, this reagent can degrade if not stored properly (e.g., sealed, dry, and at recommended temperatures of 2-8°C).[1]

  • Reaction Conditions: Thiazoles are aromatic but have distinct reactivity patterns.[2] The ring can be sensitive to overly harsh conditions. For example, strong bases can deprotonate the C2 position, leading to unintended side reactions.[2] The methanol moiety is a primary alcohol and can be susceptible to oxidation if the reaction is not performed under an inert atmosphere.

  • Workup & Isolation: The hydrochloride salt is highly polar and water-soluble. If your target product is also a salt, it may be lost to the aqueous phase during extraction. Conversely, if you have successfully performed a reaction and your product is the free base, an acidic quench could inadvertently re-protonate it, complicating extraction into organic solvents.

Troubleshooting Workflow:

To systematically diagnose the issue, follow this logical workflow.

low_yield_troubleshooting start Low or No Yield Observed reagent_check Step 1: Reagent & Stoichiometry Verification start->reagent_check condition_check Step 2: Reaction Condition Analysis reagent_check->condition_check Reagents OK sub_reagent1 Is the starting material pure? (Check CoA) reagent_check->sub_reagent1 sub_reagent2 Is a base required? (e.g., for N-alkylation) Was it added in sufficient molar excess? reagent_check->sub_reagent2 sub_reagent3 Are solvents anhydrous and reagents fresh? reagent_check->sub_reagent3 workup_check Step 3: Workup & Purification Review condition_check->workup_check Conditions OK sub_condition1 Was the reaction run under an inert atmosphere (N2 or Ar)? condition_check->sub_condition1 sub_condition2 Was the temperature accurately controlled? (Side reactions at high temp) condition_check->sub_condition2 sub_condition3 Was reaction time sufficient? (Monitor by TLC/LC-MS) condition_check->sub_condition3 end_node Identify Root Cause & Optimize workup_check->end_node Workup OK sub_workup1 Was the pH of the aqueous phase adjusted correctly during extraction? workup_check->sub_workup1 sub_workup2 Could the product be water-soluble? (Consider back-extraction) workup_check->sub_workup2 sub_workup3 Is the product stable to silica gel? (Consider alumina or treated silica) workup_check->sub_workup3 side_reactions start (2-Ethyl-1,3-thiazol-4-YL)methanol (Free Base) n_alkylation N3-Alkylation (Thiazolium Salt) start->n_alkylation + Electrophile (R-X) + Base c5_substitution C5-Electrophilic Substitution start->c5_substitution + Electrophile (E+) oxidation Alcohol Oxidation (Aldehyde/Acid) start->oxidation + [O] c2_reaction C2-Deprotonation & Reaction start->c2_reaction + Strong Base (n-BuLi) + Electrophile ring_opening Ring Opening start->ring_opening + Harsh Nucleophile/Base

Caption: Potential side reaction pathways from the free base form.

Preventative Strategies:

  • Protecting Groups: If you are targeting another part of the molecule, consider protecting the more reactive sites. For example, the alcohol can be protected as a silyl ether (e.g., TBS ether) to prevent its oxidation or acylation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if you only need to deprotonate the hydrochloride salt without promoting other base-catalyzed side reactions.

  • Control of Conditions: Run reactions at the lowest effective temperature and monitor carefully by TLC or LC-MS to avoid over-reaction or decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride?

  • Molecular Formula (Free Base): C₆H₉NOS [1]* Molecular Weight (Free Base): 143.21 g/mol [1]* Appearance: Typically a solid.

  • Solubility: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. The free base has higher solubility in a wider range of organic solvents.

  • Stability: The compound should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. [1]Forced degradation studies suggest that related heterocyclic structures can be susceptible to hydrolysis, oxidation, and photolysis under stress conditions. [3] Q2: How do I convert (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride to its free base form?

This is a critical step for many reactions. A standard aqueous workup is effective. See the protocol in Part 3.

Q3: I'm seeing significant streaking when I run TLC analysis on my reaction mixture. How can I improve the chromatography?

Streaking on silica gel (which is acidic) is a classic sign of a basic compound, such as the free-base form of your thiazole. The basic nitrogen atom interacts strongly with the acidic silanol groups on the TLC plate.

  • Solution: Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia solution (in methanol) to your mobile phase will neutralize the active sites on the silica, leading to much sharper spots and more reliable Rf values.

Q4: What are the best analytical methods for characterizing this molecule and its reaction products?

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key ¹H NMR signals to look for in the starting material include the ethyl group (a triplet and a quartet), the methylene protons of the methanol group (a singlet), and the thiazole ring proton (a singlet).

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of products and byproducts. LC-MS is particularly powerful for monitoring reaction progress.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the hydroxyl group (~3300 cm⁻¹) and tracking its modification (e.g., disappearance upon esterification).

Part 3: Key Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol provides a general method for obtaining the neutral form of the compound, which is often required for subsequent reactions.

  • Dissolution: Dissolve (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride in deionized water (approx. 10-20 mL per gram).

  • Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with pH paper, aiming for a final pH of 8-9.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The free base is more soluble in organic solvents.

  • Drying and Concentration: Combine the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which can be used directly or purified further.

Protocol 2: Recommended Conditions for Thin-Layer Chromatography (TLC)

This protocol helps in obtaining clean and reproducible TLC results for monitoring reactions.

  • Plate: Use standard silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is a mixture of a moderately polar and a non-polar solvent.

    • For the polar hydrochloride salt: 10-20% Methanol in Dichloromethane.

    • For the less polar free base and many derivatives: 30-50% Ethyl Acetate in Hexanes.

  • Additive for Basic Compounds: If streaking is observed, add 1% triethylamine (Et₃N) to the prepared eluent system.

  • Visualization:

    • First, visualize the plate under UV light (254 nm). The aromatic thiazole ring should be UV active.

    • Second, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it will react with the alcohol moiety and the thiazole ring, producing a yellow/brown spot on a purple background.

References

  • RSC Publishing. (n.d.). An unexpected outcome of a general thiazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Asif, M. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
  • Lin, S., et al. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Various Authors. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC.
  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide.
  • Decoding Organic Synthesis. (2026). Your Friendly Guide to Tackling Those Tricky Problems.
  • BLD Pharm. (n.d.). (2-Methylthiazol-4-yl)methanol.
  • University of Rochester, Department of Chemistry. (2026). Troubleshooting: About.
  • ChemScene. (n.d.). (2-Ethyl-1,3-thiazol-4-yl)methanol.
  • Reddit. (2023). Common sources of mistake in organic synthesis.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some novel thiazole derivatives.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Tiadinil (Agricultural Products).
  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole.
  • Tudose, I. V., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Urbonas, D., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI.
  • Sharma, G., et al. (2002). Stability and Degradation Studies for Drug and Drug Product. ResearchGate.

Sources

Optimization

Technical Support Center: Stabilizing (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride in Solution

Application Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of functionalized heterocyclic salts. (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride (CAS 1609395-65-4) is a highly versatile building block and pharmacological intermediate, but it presents a unique triad of stability challenges: a reactive primary alcohol, a pH-sensitive thiazole ring, and an inherent acidic microenvironment dictated by its hydrochloride (HCl) salt form.

This guide is designed to move beyond generic handling instructions. Here, we will dissect the thermodynamic and kinetic causality behind the degradation of this compound, providing you with self-validating protocols and field-proven troubleshooting strategies to ensure absolute reproducibility in your assays.

Mechanistic Breakdown: The "Why" Behind Degradation

To stabilize a molecule, you must first understand how it breaks down. For (2-Ethyl-1,3-thiazol-4-YL)methanol HCl, degradation is rarely spontaneous; it is solvent- and environment-driven.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol (-CH₂OH) at the 4-position of the thiazole ring is thermodynamically susceptible to oxidation, yielding the corresponding aldehyde or carboxylic acid. In aqueous solutions, this process is accelerated by dissolved oxygen, trace transition metals (which act as catalytic electron acceptors), and UV light.

  • Acid-Catalyzed Etherification: Because this compound is an HCl salt, its dissolution in protic solvents like methanol or ethanol significantly lowers the apparent pH. Alcoholic hydrogen chloride solutions are intrinsically reactive, and the primary alcohol on the thiazole can undergo nucleophilic substitution with the solvent, forming an unwanted methyl or ethyl ether[1].

  • pH-Dependent Thiazole Ring Stability & Precipitation: While the thiazole ring is generally robust, it can be susceptible to hydrolysis under highly alkaline conditions[2]. Conversely, if the compound is diluted into a physiological buffer (pH 7.4) at a high concentration, the HCl salt will be neutralized. If the resulting free base exceeds its aqueous solubility limit, it will precipitate out of solution, mimicking "degradation" via a sudden drop in assay concentration.

Degradation Pathways Visualization

G Parent (2-Ethyl-1,3-thiazol-4-YL) methanol HCl Oxidation Oxidation (Aldehyde / Carboxylic Acid) Parent->Oxidation O2, Trace Metals, Light (Aqueous) Etherification Etherification (Methyl/Ethyl Ether) Parent->Etherification Alcoholic Solvents (Acid-Catalyzed) Precipitation Free Base Precipitation (Loss of Solubility) Parent->Precipitation pH > pKa (Alkaline Buffer)

Fig 1: Primary degradation pathways of (2-Ethyl-1,3-thiazol-4-YL)methanol HCl in solution.

Solvent Compatibility & Stability Matrix

To facilitate rapid experimental design, the following table synthesizes the quantitative stability expectations for this compound across common laboratory solvents.

Solvent SystemRecommended Stock Conc.Storage Temp.Estimated Shelf LifeMechanistic Notes
DMSO (Anhydrous) 10 mM - 50 mM-20°C> 6 monthsOptimal. Ensure DMSO is strictly anhydrous to prevent hydrolysis. Freeze-thaw cycles should be minimized.
Water (Degassed) < 10 mM4°C1 - 2 weeksSusceptible to oxidation. Must be purged with N₂/Ar. Addition of 0.1 mM EDTA is recommended to chelate trace metals.
Methanol / Ethanol NOT RECOMMENDEDN/A< 24 hoursHigh Risk. The HCl salt acts as an acid catalyst, promoting etherification of the primary alcohol[1].
PBS Buffer (pH 7.4) < 1 mM4°C3 - 5 daysRisk of free base precipitation if concentration is too high. Thiazole ring remains stable at this pH[2].

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; they include built-in validation steps to ensure the integrity of your compound before it enters your primary assay.

Protocol A: Preparation of a Stabilized Aqueous Stock Solution

Use this protocol for in vitro assays where organic solvents (like DMSO) are strictly prohibited.

Step 1: Solvent Preparation Boil HPLC-grade water for 5 minutes, then purge with Argon or Nitrogen gas for 15 minutes as it cools to displace dissolved oxygen. Add EDTA to a final concentration of 0.1 mM to sequester oxidative trace metals. Step 2: Dissolution Weigh the (2-Ethyl-1,3-thiazol-4-YL)methanol HCl powder in a low-actinic (amber) vial. Add the degassed water to achieve a concentration of 5 mM. Vortex gently until completely dissolved. Step 3: pH Verification Measure the pH of the solution. It should be mildly acidic (pH 3.0 - 5.0) due to the dissociated HCl. Do not neutralize the stock solution, as the protonated form is more soluble and less prone to oxidation. Step 4: Aliquoting and Storage Divide the stock into single-use aliquots (e.g., 100 µL) in inert polypropylene tubes. Flash-freeze in liquid nitrogen and store at -80°C. Step 5: Validation (The Self-Validating Step) Immediately after preparation, run a 10 µL sample via HPLC-UV (254 nm) to establish a T0​ baseline chromatogram. Before using a stored aliquot in a critical assay, run a rapid HPLC check. A decrease in the main peak area >2% or the appearance of a leading peak (aldehyde) indicates compromised integrity.

Protocol B: ICH-Aligned Forced Degradation Study

To confidently establish the shelf-life of your specific formulation, you must stress-test it in alignment with ICH Q1A(R2) guidelines[3].

  • Oxidative Stress: Mix 1 mL of your stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Stress: Incubate 1 mL of your stock solution at 60°C for 48 hours in a sealed, dark vial.

  • Photolytic Stress: Expose 1 mL of the solution in a clear glass vial to broad-spectrum UV light for 24 hours.

  • Analysis: Analyze all samples via LC-MS. This will explicitly map the retention times of the oxidized (aldehyde/acid) and degraded byproducts, allowing you to easily identify them if they spontaneously form during your actual experiments.

Troubleshooting & FAQs

Q: I dissolved the compound in methanol to make a stock solution, but my LC-MS shows a mass increase of +14 Da. What happened? A: You are observing acid-catalyzed etherification. The hydrochloride salt of the thiazole lowers the pH of the methanolic solution. Under these acidic conditions, the primary alcohol (-CH₂OH) reacts with methanol to form a methyl ether (-CH₂OCH₃), resulting in a net mass addition of a methyl group (+14 Da)[1]. Solution: Never use primary alcohols as storage solvents for HCl salts of reactive alcohols. Switch to anhydrous DMSO or Acetonitrile.

Q: My assay requires a pH of 8.0. When I spike my DMSO stock into the buffer, the solution turns cloudy. Is the compound degrading? A: It is likely not degrading; it is precipitating. At pH 8.0, the HCl salt is completely neutralized, leaving the thiazole free base. If the final concentration in your buffer exceeds the aqueous solubility limit of the free base, it will crash out of solution. Solution: Lower the final concentration of the compound in your assay, or introduce a solubilizing agent such as 0.1% Tween-20 or a cyclodextrin derivative.

Q: Over a two-week period in aqueous buffer, I notice a gradual loss of potency in my target binding assay. How can I stop this? A: This is a classic signature of auto-oxidation of the primary alcohol to an aldehyde, which alters the hydrogen-bonding pharmacophore of the molecule. Solution: Ensure your buffers are thoroughly degassed, store the solutions in amber vials to prevent photolytic radical generation, and consider adding a mild antioxidant or chelator (like EDTA) to your buffer system.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at: [Link]

  • Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol. ACS Publications. Available at: [Link]

  • Direct Oxidation of Primary Alcohols to Carboxylic Acids. NSF PAR. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Assays with (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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I've just added the finalized diagrams, protocols, and references. The document is ready for a thorough technical review, with all sections complete and interlinked. I'm focusing on consistency.

Finalizing Assay Table

I've just structured Table 1, focusing on assay platform susceptibility to interference from (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. I've now added all assays in the table, with details on readout mechanism, susceptibility, false-positive risk, and recommended action. I'm linking the chloride salt's acidity to pH effects on colorimetric readouts, ensuring all sections are accurate. I've linked the references to the text.

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals evaluating (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride .

When testing thiazole-based heterocycles, standard colorimetric viability assays frequently yield anomalous data, such as inverted dose-response curves or apparent cell proliferation at highly toxic concentrations. This guide deconstructs the chemical and biological causality behind these artifacts and provides self-validating protocols to ensure absolute data integrity.

The Mechanistic Root of Assay Interference

Standard viability assays (MTT, XTT, WST-8) rely on the enzymatic reduction of tetrazolium salts into colored formazan products by mitochondrial dehydrogenases. However, compounds containing a thiazole ring and a methanol moiety—such as (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride—often possess inherent reducing potential[1].

The Causality: Under physiological conditions, the electron-rich thiazole core can act as a direct electron donor, reducing tetrazolium salts into formazan in the extracellular medium without the presence of viable cells[1]. This direct chemical reduction mimics the biological signal, leading to severe false-positive viability readings (underestimating cytotoxicity). Furthermore, the hydrochloride (HCl) salt form can induce rapid pH drops in weakly buffered media, shifting the absorbance spectra of both the formazan product and phenol red, compounding the optical artifact.

G MTT MTT / XTT (Tetrazolium Salt) Formazan Formazan Product (Absorbance Signal) MTT->Formazan Reduction Cell Viable Cells (Mitochondrial Dehydrogenases) Cell->MTT Enzymatic Pathway (True Viability) Thiazole (2-Ethyl-1,3-thiazol-4-YL) methanol HCl Thiazole->MTT Direct Chemical Reduction (False Positive Artifact)

Fig 1: Mechanistic pathways of tetrazolium reduction showing thiazole-induced chemical interference.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: Why does my dose-response curve show >100% viability at the highest concentrations of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride? A: This is a classic hallmark of direct chemical interference. At high concentrations, the thiazole compound reduces the MTT/XTT reagent directly[1]. Because this reaction is concentration-dependent, the false-positive signal scales with your drug dose, artificially inflating the absorbance readout and masking true cytotoxicity.

Q2: How can I definitively distinguish between actual cellular resistance and assay interference? A: You must convert your assay into a self-validating system by running a Cell-Free Control [2]. By incubating the highest concentration of your compound with the viability reagent in complete media (without cells), any resulting signal is definitively caused by chemical interference. If the cell-free control yields an absorbance significantly higher than the media blank, tetrazolium-based assays are incompatible with your compound.

Q3: My compound also causes the culture media to turn yellow immediately upon addition. Is this related? A: Yes. The hydrochloride (HCl) salt of this compound releases protons upon dissolution. If your stock solution is highly concentrated or prepared in unbuffered water, adding it to the assay plate can overwhelm the buffering capacity of the media. This pH drop turns phenol red yellow and can directly shock the cells, causing rapid necrosis that confounds your intended pharmacological readout. Solution: Always prepare stock solutions in a highly buffered vehicle or neutralize the stock pH prior to treatment.

Q4: If MTT and XTT are compromised, what is the most scientifically rigorous alternative? A: You must switch to an orthogonal assay that does not rely on redox chemistry. ATP-based luminescence assays (e.g., CellTiter-Glo) are the gold standard here[3]. They utilize a recombinant luciferase enzyme that requires ATP (strictly localized within intact, metabolically active cells) to generate light. Because thiazoles do not generate ATP, this method completely bypasses the redox-interference liability.

Workflow Start Observe Anomalous Viability (>100% or Flat Curve) Check Run Cell-Free Control (Compound + Media + Dye) Start->Check Decision Signal in Cell-Free Control? Check->Decision Yes Direct Chemical Interference Decision->Yes Yes (Signal > Background) No Metabolic Uncoupling or pH Artifact Decision->No No (Signal = Background) ActionYes Switch to ATP-Based Luminescence Assay Yes->ActionYes ActionNo Buffer Media pH & Optimize Seeding Density No->ActionNo

Fig 2: Decision tree for troubleshooting thiazole-induced artifacts in cell viability assays.

Quantitative Data Presentation: Assay Selection

To ensure experimental integrity, consult the following matrix before selecting a viability readout for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. Standard XTT/MTT tests can dramatically underestimate acute cytotoxicity[3].

Assay PlatformReadout MechanismSusceptibility to Thiazole InterferenceFalse-Positive RiskRecommended Action
MTT / XTT Tetrazolium reduction to formazanHigh Critical (>30% variance)Run cell-free controls[2]; avoid if chemical reduction occurs.
Resazurin Resazurin reduction to resorufinModerate Moderate (10-30% variance)Monitor fluorescence overlap; validate with orthogonal assay.
ATP Assay ATP-dependent luciferase reactionLow Negligible (<5% variance)Primary Recommended Assay for thiazole derivatives[3].
Calcein-AM Intracellular esterase cleavageLow Negligible (<5% variance)Excellent orthogonal choice for fluorescence readouts.

Validated Experimental Protocols

Protocol A: Cell-Free Interference Validation Assay

Purpose: To definitively quantify the direct chemical reduction of tetrazolium salts by (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride.

  • Plate Preparation: In a clear 96-well flat-bottom plate, add 100 µL of complete culture media (identical to your cellular assay, including serum) to columns 1 through 3. Do not seed any cells.

  • Compound Dilution: Prepare a serial dilution of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. Add the compound to the wells to match the exact final concentrations used in your biological assay (e.g., 1 µM to 100 µM). Include a vehicle control well (e.g., 0.5% DMSO in media).

  • Reagent Addition: Add your viability reagent (e.g., 10 µL of MTT or XTT working solution) to all wells[1].

  • Incubation: Incubate the plate at 37°C for the exact duration specified in your standard protocol (typically 2–4 hours).

  • Solubilization & Readout: If using MTT, add the solubilization buffer and mix thoroughly. Measure absorbance at 570 nm (reference 630 nm).

  • Data Interpretation: If the absorbance of the compound-containing wells is statistically higher than the vehicle control wells, direct chemical interference is confirmed. Do not use this assay platform for this compound.

Protocol B: Orthogonal ATP-Based Viability Assay

Purpose: To accurately measure cell viability while bypassing thiazole-induced redox interference.

  • Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate (white plates are optimal for luminescence) and incubate overnight. Treat with (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride for the desired exposure time (e.g., 48 hours).

  • Reagent Equilibration: 30 minutes prior to reading, remove the plate from the incubator and allow it to equilibrate to room temperature (22°C). Ensure the ATP assay reagent (e.g., CellTiter-Glo) is also at room temperature to ensure optimal luciferase enzyme kinetics.

  • Lysis and Luminescence Generation: Add a volume of ATP reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate viability relative to the vehicle-treated control.

Sources

Optimization

Variability in experimental results with (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common experimental variables encountered when working with (2-Ethyl-1,3-thiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common experimental variables encountered when working with (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride .

While this compound is an excellent building block for medicinal chemistry and a versatile ligand, its nature as a hygroscopic hydrochloride salt introduces specific physicochemical challenges. This guide is designed to provide you with the mechanistic causality behind these issues and the self-validating protocols needed to resolve them.

Part 1: General Properties & Quantitative Data

Before troubleshooting, it is critical to verify that your stoichiometry and storage conditions align with the properties of the hydrochloride salt, rather than the free base.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueExperimental Implication
CAS Number 1609395-65-4Unique identifier for the HCl salt (Free base CAS is 937663-77-9).
Molecular Formula C₆H₉NOS · HClStoichiometric calculations must account for the HCl molecule.
Molecular Weight 179.66 g/mol Use 179.66 g/mol for molarity, not the free base MW (143.21 g/mol ).
Salt Form HydrochlorideDissociation in unbuffered water releases equimolar H⁺, lowering pH.
Hygroscopicity HighRapid environmental moisture uptake alters effective mass and molarity.

Part 2: Troubleshooting FAQs & Methodologies

FAQ 1: Why am I seeing inconsistent cell viability or enzyme inhibition results across different assay batches?

The Causality: The most common error when screening hydrochloride salts in biological assays is failing to account for the microenvironmental pH shift [1]. When (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride dissociates in weakly buffered aqueous media (like standard cell culture media or unbuffered water), it releases equimolar amounts of hydrochloric acid. This causes a localized or bulk pH drop. A sudden acidic shift can denature target enzymes, cause the compound to precipitate by crossing its pHmax​ , or induce off-target cellular toxicity that mimics a false-positive drug effect.

Self-Validating Protocol: pH-Neutralized Stock Preparation To ensure your biological readouts are driven by the compound and not an artifact of acidity, follow this workflow:

  • Weighing: Weigh the required mass of the compound in a low-humidity environment.

  • Master Stock: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM or 100 mM master stock. (DMSO prevents immediate dissociation and acid release).

  • Buffering: Dilute the DMSO stock into a high-capacity buffered assay medium (e.g., 100 mM HEPES or Tris, pH 7.4) rather than unbuffered saline.

  • Validation: Before applying the solution to your cells or enzymes, extract a 50 µL aliquot and verify the final bulk pH using a micro-pH probe. Adjust with 0.1 M NaOH if the pH has dropped below 7.2.

Workflow Start Weigh Compound Env Glove Box / Desiccator Start->Env Solvent Dissolve in DMSO Env->Solvent Buffer Dilute in HEPES Buffer Solvent->Buffer Check Verify pH = 7.4 Buffer->Check Assay In Vitro Assay Check->Assay

Workflow for preparing pH-neutralized assay stocks to prevent false positives.

FAQ 2: My synthetic yields for nucleophilic substitution at the hydroxyl group are highly variable. How can I fix this?

The Causality: This variability is driven by the compound's hygroscopicity. When exposed to ambient air, the salt rapidly absorbs atmospheric moisture. In organic synthesis (e.g., esterifications or halogenations of the methanol group), this absorbed water acts as a competing nucleophile, destroying your electrophilic reagents and drastically reducing yields [2]. Furthermore, the hydrochloride counterion will immediately protonate any basic catalysts (like TEA or DIPEA) you add to the reaction, effectively neutralizing them before they can drive the intended catalytic cycle.

Self-Validating Protocol: Anhydrous Handling & Stoichiometric Adjustment

  • Drying: Transfer the estimated required amount of the salt into a Schlenk flask. Dry under high vacuum on a Schlenk line at 40°C for 2 to 4 hours to remove absorbed water.

  • Inert Handling: Backfill the flask with dry Argon or Nitrogen. If possible, perform all subsequent weighing and transfers inside a glove box.

  • Base Compensation: When setting up the reaction, add exactly 1.0 extra equivalent of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl counterion.

  • Validation: Monitor the reaction via TLC or LC-MS. If starting material remains unconsumed, verify that the pH of the organic mixture is sufficiently basic; if it is acidic, the HCl was not fully neutralized.

Logic Salt HCl Salt Properties Issue1 Release of H+ ions Salt->Issue1 Issue2 Moisture Absorption Salt->Issue2 Effect1 Bulk pH Drop / Base Neutralization Issue1->Effect1 Effect2 Weighing Errors / Competing Nucleophile Issue2->Effect2 Result1 Assay False Positives Effect1->Result1 Result2 Variable Synthetic Yields Effect2->Result2

Causality of experimental variability derived from HCl salt properties.

FAQ 3: Is the compound susceptible to degradation during long-term storage?

The Causality: While the thiazole ring itself is highly robust and resists singlet oxygen degradation (a common issue with oxazoles) [3], the primary alcohol (-CH₂OH) is the weak point. Over prolonged periods in the presence of atmospheric oxygen, light, or trace transition metal impurities, the hydroxymethyl group can slowly oxidize into an aldehyde or a carboxylic acid.

Self-Validating Protocol: Long-Term Storage

  • Bulk Storage: Store the primary container at -20°C inside a secondary desiccator jar filled with indicating silica gel.

  • Aliquoting: To prevent repeated freeze-thaw cycles and condensation buildup, dissolve the bulk powder in anhydrous solvent (if applicable to your workflow) and create single-use aliquots. Purge the headspace of all vials with Argon before sealing.

Part 3: References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • How do you handle hygroscopic salts? Source: HepatoChem URL:[Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C Source: PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Structure-activity relationship of (2-Ethyl-1,3-thiazol-4-YL)methanol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (2-Ethyl-1,3-thiazol-4-YL)methanol Analogs Executive Summary The 1,3-thiazole scaffold is a privileged structure in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (2-Ethyl-1,3-thiazol-4-YL)methanol Analogs

Executive Summary

The 1,3-thiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and metabolic enzyme modulators. Among its derivatives, (2-Ethyl-1,3-thiazol-4-yl)methanol (CAS 937663-77-9) has emerged as a highly versatile heterocyclic building block[1].

This comparison guide objectively evaluates the performance of the 2-ethyl substituted analog against its structural alternatives (unsubstituted, 2-methyl, and 2-phenyl derivatives). By analyzing the causality between structural modifications and biological outcomes, this guide provides researchers with actionable insights for optimizing lipophilic efficiency and steric interactions in drug design.

Physicochemical Profiling & SAR Rationale

The biological efficacy of thiazole-based drugs is heavily dictated by the substituent at the C2 position of the thiazole ring. The 4-methanol group serves as a critical linker or hydrogen-bond donor, while the C2 position modulates the molecule's interaction with the hydrophobic pockets of target proteins[2].

  • Lipophilicity and Membrane Permeability: The 2-ethyl group provides an optimal partition coefficient (Predicted LogP ≈ 1.20)[1]. This strikes a precise balance: it is lipophilic enough to penetrate bacterial cell walls and cellular membranes, yet polar enough to maintain aqueous solubility for oral bioavailability.

  • Steric Hindrance in the Binding Pocket: SAR studies on antimicrobial 1,3-thiazoles reveal a distinct threshold for alkyl chain extension. While transitioning from a methyl to an ethyl group can improve hydrophobic anchoring, further lengthening the alkyl moiety at the 2-position (e.g., to a propyl or butyl group) does not enhance antimicrobial potency and often leads to steric clashes[3]. Similarly, bulky aromatic substitutions like a 2-phenyl group can drastically alter the binding pose, restricting the molecule's flexibility within tight kinase hinge regions.

Quantitative Comparison of Thiazole-4-Methanol Analogs
Analog (C2 Substitution)Molecular WeightPredicted LogPTPSA (Ų)Steric BulkRelative Target Affinity (SAR Trend)
Unsubstituted (H) 115.15 g/mol 0.2533.12MinimalLow (Weak hydrophobic anchoring)
2-Methyl 129.18 g/mol 0.7533.12LowModerate (Standard baseline)
2-Ethyl (Target) 143.21 g/mol 1.2033.12ModerateHigh (Optimal lipophilic contact)
2-Phenyl 191.25 g/mol 2.1533.12HighVariable (Prone to steric clashes)

Data synthesized from computational chemistry databases and established SAR literature[1][3].

Mechanistic Visualizations

To understand how these structural features translate into functional synthesis and target binding, the following diagrams map the chemical workflow and the pharmacophoric interactions.

SynthesisWorkflow A Thiopropionamide (C2-Ethyl Source) C Hantzsch Condensation (Ethanol, 24h, RT) A->C B 1,3-Dichloroacetone (Thiazole Core) B->C D 4-(Chloromethyl) 2-ethylthiazole C->D Cyclization E Hydrolysis (NaOH / H2O) D->E F (2-Ethyl-1,3-thiazol- 4-yl)methanol E->F Nucleophilic Substitution

Caption: Step-by-step Hantzsch synthesis workflow for (2-Ethyl-1,3-thiazol-4-yl)methanol.

SARBinding Core Thiazole Core (H-Bond Acceptor) Target Target Protein Binding Pocket (Kinase Hinge / Antimicrobial Target) Core->Target Anchoring & Alignment RGroup 2-Ethyl Group (Optimal LogP: 1.20) RGroup->Target Hydrophobic Pocket Interaction (Maximized without Steric Clash) Methanol 4-Methanol Group (H-Bond Donor/Linker) Methanol->Target Covalent Derivatization or H-Bonding

Caption: Pharmacophoric binding model of the 2-ethyl thiazole-4-methanol scaffold.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols detail the synthesis of the building block and the subsequent biological validation of its SAR profile.

Protocol 1: Synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanol via Hantzsch Cyclization

Causality: The Hantzsch synthesis is selected because it allows modular control over the C2 substituent by simply changing the thioamide precursor. Using thiopropionamide directly installs the 2-ethyl group[4].

  • Condensation: Dissolve 100 mmol of 1,3-dichloroacetone in 40 mL of absolute ethanol. Slowly add 100 mmol of thiopropionamide.

  • Cyclization: Stir the reaction mixture at room temperature for 24 hours. The mild conditions prevent the degradation of the reactive chloromethyl intermediate[4].

  • Crystallization: Cool the mixture to 5°C for 12 hours to precipitate the intermediate, 4-(chloromethyl)-2-ethyl-1,3-thiazole hydrochloride. Filter and wash with cold ethanol.

  • Hydrolysis (Self-Validation Step): To convert the chloromethyl group to the target methanol, dissolve the intermediate in a mixture of water and THF. Add 2.5 equivalents of NaOH and reflux for 4 hours.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield pure (2-Ethyl-1,3-thiazol-4-yl)methanol.

Protocol 2: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: To validate that the 2-ethyl group provides superior lipophilic efficiency compared to longer alkyl chains, a broth microdilution assay is employed to measure the exact concentration required to inhibit bacterial growth[3].

  • Compound Preparation: Dissolve the synthesized 2-ethyl analog, alongside 2-methyl and 2-propyl controls, in DMSO to create 10 mg/mL stock solutions.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 μg/mL. Ensure the final DMSO concentration remains below 1% to prevent solvent toxicity.

  • Inoculation: Add 10 μL of bacterial suspension (e.g., S. aureus or E. coli standardized to 5×105 CFU/mL) to each well.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is determined visually and spectrophotometrically (OD₆₀₀) as the lowest concentration that completely inhibits visible bacterial growth. Expected Result: The 2-ethyl analog should demonstrate a lower MIC than the unsubstituted analog due to better membrane penetration, while outperforming longer-chain analogs that suffer from poor solubility or steric hindrance[3].

Conclusion

The structural tuning of thiazole-4-methanol derivatives is a delicate exercise in balancing lipophilicity and steric bulk. As demonstrated by comparative SAR data, (2-Ethyl-1,3-thiazol-4-yl)methanol represents an optimized scaffold. The 2-ethyl substitution provides a critical enhancement in hydrophobic interactions (LogP ~1.20) without crossing the threshold into detrimental steric clashes that plague longer alkyl chains or bulky aromatic substitutions. For researchers developing novel kinase inhibitors or antimicrobial agents, integrating this specific building block offers a validated starting point for maximizing ligand efficiency.

References

  • (2-Ethyl-1,3-thiazol-4-yl)methanol | ChemScene Product Data. ChemScene.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - National Institutes of Health.
  • 3-Methoxy-1,2-thiazole-4-carbaldehyde Synthesis and Structure-Activity Relationships. BenchChem.
  • 4-(Chloromethyl)thiazole hydrochloride - Hantzsch Synthesis Protocols. BenchChem.

Sources

Comparative

A Comparative Guide to Purity Verification of Synthesized (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, the integrity of an API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, the integrity of an API is fundamentally determined by the quality of its precursors. (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a key heterocyclic building block, a pharmaceutical intermediate whose structural integrity and purity directly influence the efficacy, safety, and stability of the final drug product.[1][2] The presence of even trace amounts of impurities can lead to unforeseen side reactions, reduced therapeutic effect, or toxicological issues.

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for verifying the purity of synthesized (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a framework for a self-validating, robust purity assessment. We will compare and contrast four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing researchers and drug development professionals with the expertise to select and implement the most appropriate methods for their needs.

Anticipating Impurities: A Synthesis-Forward Approach

A robust analytical strategy begins with understanding the potential impurities that can arise during synthesis. The most common route to a thiazole ring is the Hantzsch synthesis.[3][4] For (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride, a plausible pathway involves the reaction of an α-haloketone with a thioamide.

This process can introduce several classes of impurities that must be controlled and monitored:

  • Unreacted Starting Materials: Residual α-haloketone or thioamide.

  • Reaction Intermediates: Incompletely cyclized or derivatized compounds.

  • Process-Related Impurities: By-products from side reactions, such as the formation of structural isomers.[5]

  • Residual Solvents and Reagents: Solvents and catalysts used during the synthesis and purification steps.[6]

An effective analytical method must be able to resolve the target compound from this diverse array of potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of pharmaceutical intermediates.[1][6] Its strength lies in its ability to separate non-volatile and thermally sensitive compounds with high resolution and precision.

The Causality of Method Selection: We choose Reversed-Phase HPLC (RP-HPLC) because (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a moderately polar organic molecule. A nonpolar stationary phase (like C18) combined with a polar mobile phase allows for excellent separation based on hydrophobicity. The thiazole ring contains a chromophore, making UV detection a simple and effective choice for quantification.[7]

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is designed to be a self-validating system, where peak shape, retention time consistency, and resolution provide confidence in the results.

  • Instrumentation & Columns:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

  • Mobile Phase & Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Gradient elution to ensure separation of early and late-eluting impurities.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Detection & Data Analysis:

    • Detector Wavelength: 254 nm (a common wavelength for aromatic heterocycles).

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

    • Purity Calculation: Utilize the area percent method. The purity is the ratio of the main peak's area to the total area of all peaks in the chromatogram.[3] % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

A high-purity sample will show a single, sharp, symmetrical main peak.

Workflow for HPLC Purity Verification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (0.5 mg/mL in Mobile Phase) filtrate Filter Sample (0.45 µm Syringe Filter) dissolve->filtrate inject Inject into HPLC System filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Purity Report calculate->report

Caption: Workflow for purity verification using HPLC.

A Comparative Matrix of Analytical Techniques

While HPLC is the primary tool, a comprehensive purity profile relies on orthogonal methods that measure different physicochemical properties. The following table compares the key techniques.

Technique Principle Primary Application for Purity Strengths Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.[3]Quantitative analysis of non-volatile impurities and main component assay.High precision, robust, versatile for many compounds.[8]May not detect non-UV active impurities; peak co-elution is possible.
GC-MS Separation by boiling point/volatility, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[9]Excellent for identifying unknown volatile impurities; high sensitivity.Only for thermally stable and volatile compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[10]Absolute structural confirmation of the main compound and identification of structurally related impurities.Provides unambiguous structural information; can be quantitative (qNMR).Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.[11][12]Confirmation of the empirical formula and fundamental purity check.[13][14]Provides fundamental confirmation of elemental composition; highly accurate for pure substances.[15]Provides no information on the nature of impurities; low resolution.

Complementary Techniques: Building a Complete Purity Picture

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Insight: GC-MS is indispensable for detecting impurities that HPLC might miss, such as residual solvents from the synthesis (e.g., acetone, ethanol, dichloromethane). Its power lies in the mass spectrometer, which acts as a "molecular scale," providing the mass of the parent molecule and its fragments, allowing for the confident identification of unknown volatile compounds.[16][17]

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and seal the vial.

  • Headspace Incubation: Heat the vial (e.g., at 80 °C for 15 minutes) to allow volatile compounds to partition into the gas phase.

  • GC Separation:

    • Column: DB-624 or similar, suitable for solvent analysis.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.

  • MS Detection:

    • Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the gold standard for structural elucidation.[10] For purity analysis, it serves as a powerful orthogonal technique. While HPLC might show a single peak, NMR can reveal the presence of structurally similar impurities (like isomers) that may co-elute. A clean ¹H and ¹³C NMR spectrum, with all peaks correctly assigned to the target structure, provides the highest level of confidence in the compound's identity and purity.[18]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a hydrochloride salt). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Chemical Shift (δ): Confirm the presence of signals corresponding to all protons in the molecule (ethyl group, thiazole ring proton, methylene bridge, and hydroxyl proton).

    • Integration: The area under each peak should be proportional to the number of protons it represents.

    • Splitting Patterns (Multiplicity): The splitting should confirm the connectivity of adjacent protons (e.g., the ethyl group should show a quartet and a triplet).

    • Impurity Detection: Look for small, unassigned peaks. Their integration relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Elemental Analysis

Expert Insight: Elemental analysis is a fundamental test of a compound's integrity. It provides the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[11][15] A significant deviation between the experimentally determined percentages and the calculated theoretical values for the empirical formula (C₇H₁₂ClNOS) indicates the presence of impurities, such as inorganic salts or residual solvents.[19]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.[11]

  • Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity or infrared detectors.

  • Data Interpretation: Compare the experimental weight percentages to the theoretical values. A match within ±0.4% is generally considered acceptable for a pure compound.

An Integrated Strategy for Self-Validating Purity Assessment

No single method can provide a complete picture of a compound's purity. A robust, self-validating system relies on the integration of these orthogonal techniques.

Integrated_Workflow cluster_synthesis Synthesis & Workup cluster_primary Primary Purity & Assay cluster_structure Structural Confirmation cluster_volatiles Specific Impurity Profile synthesis Synthesized (2-Ethyl-1,3-thiazol-4-YL)methanol HCl hplc HPLC (>99% Purity?) synthesis->hplc nmr NMR (1H, 13C) (Correct Structure?) synthesis->nmr ea Elemental Analysis (±0.4% of Theory?) synthesis->ea gcms GC-MS (Residual Solvents?) synthesis->gcms final_report Certificate of Analysis (Complete Purity Profile) hplc->final_report nmr->final_report ea->final_report gcms->final_report

Caption: Integrated workflow for comprehensive purity verification.

This integrated approach ensures trustworthiness. For example, if HPLC indicates 99.5% purity, NMR should confirm the primary structure is correct, elemental analysis should align with the theoretical composition, and GC-MS should show that residual solvents are below acceptable limits. A discrepancy in any one of these results would trigger further investigation, creating a self-validating loop that guarantees the quality of the final intermediate.

Conclusion

Verifying the purity of a pharmaceutical intermediate like (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a multi-faceted task that demands more than a single analytical measurement. While RP-HPLC serves as the cornerstone for quantification, its data must be contextualized and validated by orthogonal methods. GC-MS provides essential information on volatile impurities, NMR spectroscopy offers undeniable proof of structural identity, and elemental analysis confirms the fundamental composition. By strategically integrating these techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring that the foundational building blocks of their therapeutics are of the highest possible quality and integrity.

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(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
Reactant of Route 2
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
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